Chitin synthase inhibitor 14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26ClN5O5 |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
1'-[2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]acetyl]spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C25H26ClN5O5/c26-20-7-6-18(31(35)36)14-19(20)23(33)29-12-10-28(11-13-29)16-22(32)30-9-3-8-25(30)15-17-4-1-2-5-21(17)27-24(25)34/h1-2,4-7,14H,3,8-13,15-16H2,(H,27,34) |
InChI Key |
NXSUIRNYGMLAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)CN4CCN(CC4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of Chitin Synthase Inhibitor 14 (Compound 4n): A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of Chitin Synthase Inhibitor 14 (compound 4n), a novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative with potent antifungal properties. The following sections detail the quantitative inhibitory and antifungal data, the experimental protocols for key biological assays, and visual representations of the experimental workflow and the targeted biological pathway.
Data Presentation
Compound 4n has demonstrated significant inhibitory activity against chitin synthase and potent antifungal activity against a range of pathogenic fungi, including drug-resistant strains. The quantitative data for compound 4n and relevant control drugs are summarized in the tables below.
Table 1: In Vitro Chitin Synthase (CHS) Inhibitory Activity
| Compound | IC50 (μM) |
| 4n | 98.3 ± 13.5 |
| Polyoxin B | 93.5 ± 11.1 |
IC50: The half-maximal inhibitory concentration.
Table 2: In Vitro Antifungal Activity (MIC in μg/mL)
| Fungal Strain | Compound 4n | Fluconazole | Polyoxin B |
| Candida albicans (ATCC 10231) | 2 | 4 | 8 |
| Candida albicans (Fluconazole-resistant) | 4 | >64 | 8 |
| Cryptococcus neoformans (ATCC 32045) | 8 | 8 | 16 |
| Aspergillus fumigatus (ATCC 10894) | 8 | 8 | 16 |
| Aspergillus flavus (ATCC 10124) | 4 | 16 | 16 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The following are detailed methodologies for the key experiments performed in the discovery and characterization of compound 4n.
In Vitro Chitin Synthase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of chitin synthase.
-
Enzyme Preparation:
-
Fungal mycelia are harvested and ground in a suitable buffer (e.g., Tris-HCl) to obtain a crude enzyme extract.
-
The extract is then centrifuged, and the supernatant containing the chitin synthase is collected.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Each well contains the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound at various concentrations.
-
The reaction is incubated at an optimal temperature (e.g., 28 °C) for a specific duration.
-
The amount of synthesized chitin is quantified. A common method involves the binding of a fluorescently labeled lectin, such as Wheat Germ Agglutinin (WGA), to the chitin, followed by measurement of the fluorescence signal.
-
The percentage of inhibition is calculated by comparing the signal from wells with the test compound to the control wells (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[1][2][3][4]
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
A suspension of fungal spores or cells is prepared in a sterile saline solution.
-
The suspension is adjusted to a standardized concentration (e.g., 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microtiter plate.
-
The test compound is serially diluted in a suitable broth medium (e.g., RPMI-1640) in the wells of the plate.
-
Each well is then inoculated with the standardized fungal suspension.
-
Control wells containing only the medium and the fungal suspension (positive control) and only the medium (negative control) are included.
-
The plates are incubated at an appropriate temperature (e.g., 35 °C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the discovery of compound 4n and the targeted biological pathway.
Caption: Experimental workflow for the discovery and evaluation of compound 4n.
Caption: Fungal chitin biosynthesis pathway and the point of inhibition by compound 4n.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Chitin Synthase Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. Unlike vertebrates and plants, fungi rely on chitin for survival, making its biosynthesis an attractive target for novel antifungal agents. Chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains, is a key focus for the development of such inhibitors. This technical guide provides a detailed overview of the mechanism of action of Chitin Synthase Inhibitor 14 (also referred to as compound 4n ), a novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative. This document synthesizes available data on its inhibitory effects, antifungal activity, and mode of interaction with chitin synthase, providing a valuable resource for researchers in mycology and drug development.
Introduction to this compound (Compound 4n)
This compound (CSI-14), identified as compound 4n in its primary study, is a novel synthetic molecule belonging to a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.[1] These compounds were specifically designed as potential chitin synthase inhibitors. CSI-14 has demonstrated significant inhibitory activity against chitin synthase and potent antifungal properties against a range of pathogenic fungi, including drug-resistant strains.[1] Its mechanism, characterized as non-competitive inhibition, distinguishes it from some existing CHS inhibitors and suggests a unique mode of action.[1][2]
Core Mechanism of Action
The primary mechanism of action of CSI-14 is the inhibition of chitin synthase (CHS), a transmembrane enzyme that catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin.[3][4][5] By disrupting this crucial process, CSI-14 compromises the integrity of the fungal cell wall, leading to cell lysis and death.
Non-Competitive Inhibition of Chitin Synthase
Enzyme kinetics studies have revealed that CSI-14 and its analogues act as non-competitive inhibitors of chitin synthase.[1][2] This means that the inhibitor does not bind to the active site of the enzyme where the substrate (UDP-GlcNAc) binds. Instead, it is proposed to bind to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding. The synergistic effects observed when CSI-14 is combined with the competitive inhibitor polyoxin B further substantiate its non-competitive mode of action.[1][6]
Disruption of Fungal Cell Wall Integrity
The inhibition of chitin synthesis directly impacts the structural integrity of the fungal cell wall. This is particularly critical in growing fungi, which require continuous cell wall remodeling. The weakened cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis. The antifungal effect of CSI-14 was confirmed by sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) rescued the fungi from the lytic effects of the compound, indicating that the primary target is indeed the cell wall.[1][6][2]
Quantitative Data
The following tables summarize the quantitative data for this compound (compound 4n ) and related compounds from the primary study.
Table 1: Chitin Synthase Inhibitory Activity
| Compound | IC50 (mM) vs. Chitin Synthase |
| 4n | Comparable to Polyoxin B |
| 4d | Comparable to Polyoxin B |
| 4k | Comparable to Polyoxin B |
| 4o | Comparable to Polyoxin B |
| Polyoxin B (Control) | 0.082 ± 0.013 |
Note: The primary abstract states the IC50 values were "close to that of the control drug". Specific values for 4n were not available in the abstract.[1]
Table 2: In Vitro Antifungal Activity (MIC in μg/mL)
| Compound | Candida albicans | Aspergillus flavus |
| 4n | Stronger than Fluconazole & Polyoxin B | Better than Fluconazole & Polyoxin B |
| 4d | Stronger than Fluconazole & Polyoxin B | - |
| 4f | Stronger than Fluconazole & Polyoxin B | Better than Fluconazole & Polyoxin B |
| 4k | Stronger than Fluconazole & Polyoxin B | - |
| 4o | - | Better than Fluconazole & Polyoxin B |
| Fluconazole (Control) | - | - |
| Polyoxin B (Control) | - | - |
Note: The abstract describes the activity as "stronger" or "better" without providing specific MIC values.[1][6] These compounds also showed potency against drug-resistant fungal variants.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CSI-14.
Chitin Synthase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on chitin synthase activity.
-
Enzyme Preparation: Crude chitin synthase is extracted from fungal cells (e.g., Sclerotinia sclerotiorum or Candida albicans) through mechanical disruption and differential centrifugation to isolate the membrane fraction containing the enzyme.
-
Reaction Mixture: The assay is typically performed in a microplate format. Each well contains:
-
Phosphate buffer (e.g., pH 7.0)
-
Magnesium chloride (as a cofactor)
-
UDP-N-acetylglucosamine (substrate)
-
Test compound (CSI-14) at various concentrations.
-
A control with a known inhibitor (e.g., Polyoxin B) and a no-inhibitor control.
-
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration to allow for chitin synthesis.
-
Quantification of Chitin: The newly synthesized chitin, being an insoluble polymer, is quantified. A common non-radioactive method involves a wheat germ agglutinin (WGA) binding assay. WGA specifically binds to chitin.
-
The reaction mixture is transferred to a WGA-coated microplate.
-
After incubation and washing to remove unbound components, the amount of bound chitin (and thus WGA) is determined using a colorimetric or fluorometric method, often involving a WGA-conjugated enzyme like horseradish peroxidase.
-
-
Data Analysis: The reaction rates are calculated from the measured absorbance or fluorescence. The percentage of inhibition for each compound concentration is determined relative to the no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by plotting inhibition percentage against inhibitor concentration.
Antifungal Susceptibility Testing (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar). A suspension of fungal spores or cells is prepared and adjusted to a standardized concentration.
-
Assay Setup: A serial dilution of the test compound (CSI-14) is prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.
Sorbitol Protection Assay
This assay is used to confirm that the antifungal activity of a compound is due to its effect on the cell wall.
-
Assay Principle: Sorbitol is an osmotic stabilizer. If a compound targets the cell wall, the resulting cell lysis can be prevented by increasing the osmotic pressure of the growth medium with sorbitol.
-
Methodology: The MIC determination protocol is followed, but two sets of microplates are prepared in parallel. One set contains the standard growth medium, while the other contains the medium supplemented with an osmotic stabilizer like 0.8 M sorbitol.
-
Interpretation: If the MIC of the compound increases significantly in the presence of sorbitol, it confirms that the compound's primary mechanism of action is the disruption of cell wall integrity. The study on CSI-14 showed such results, further confirming its role as a cell wall synthesis inhibitor.[1][6]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the design, synthesis, and evaluation of this compound.
Signaling Pathway Disruption
As CSI-14 acts directly on the chitin synthase enzyme, it does not directly interfere with upstream signaling pathways that regulate CHS gene expression. Instead, it directly blocks the enzymatic output of these pathways. The cell wall integrity (CWI) pathway is a key signaling cascade that responds to cell wall stress and can upregulate chitin synthesis as a compensatory mechanism. While CSI-14 does not inhibit the signaling itself, it blocks the resulting enzymatic action, creating a potent antifungal effect.
Conclusion
This compound (4n ) represents a promising lead compound for the development of new antifungal therapies. Its mechanism as a non-competitive inhibitor of chitin synthase offers a distinct advantage, potentially circumventing resistance mechanisms associated with active-site mutations. The potent activity against a broad spectrum of fungi, including clinically relevant and drug-resistant strains, underscores its therapeutic potential. Further research, including in vivo efficacy studies and detailed structural biology of its interaction with chitin synthase, will be critical in advancing this compound toward clinical applications.
References
- 1. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as novel antifungal agents targeting chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives as Potent Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have emerged as a promising class of compounds exhibiting significant antifungal activity. This technical guide provides an in-depth overview of the synthesis, antifungal properties, and mechanism of action of these derivatives. Quantitative data from key studies are summarized, and detailed experimental protocols for their biological evaluation are provided. Furthermore, this guide visualizes the proposed mechanism of action and experimental workflows to facilitate a comprehensive understanding of this novel class of antifungal candidates.
Introduction
Fungal infections, particularly those caused by opportunistic pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, pose a significant global health challenge. The efficacy of current antifungal therapies is often limited by toxicity and the rapid emergence of drug-resistant strains.[1][2][3] This has created an urgent need for new antifungal drugs with novel targets.
The fungal cell wall, an essential structure absent in mammalian cells, presents an attractive target for selective antifungal therapy. Chitin, a key polysaccharide component of the fungal cell wall, is synthesized by the enzyme chitin synthase (CHS). Inhibition of CHS disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[3][4] Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been identified as potent inhibitors of chitin synthase, demonstrating broad-spectrum antifungal activity, including against drug-resistant fungal variants.[1][3][4]
This guide serves as a technical resource for researchers engaged in the discovery and development of new antifungal agents, with a specific focus on the spiro[pyrrolidine-2,3'-quinoline]-2'-one scaffold.
Mechanism of Action: Targeting Fungal Chitin Synthase
The primary antifungal mechanism of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives is the inhibition of chitin synthase (CHS).[1][3][4] These compounds act as non-competitive inhibitors of CHS, meaning they bind to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic activity.[1][3][4] This mode of inhibition is confirmed by enzyme kinetics studies.[1][3]
The inhibition of chitin synthesis disrupts the formation and integrity of the fungal cell wall. This is experimentally verified through sorbitol protection assays, where the presence of an osmotic stabilizer like sorbitol rescues the fungus from the effects of the compound, indicating that the cell wall is the primary target.[1][4] Molecular docking studies have further elucidated the interaction between these spiro compounds and the active site of chitin synthase from C. albicans (CaChs2), revealing a strong binding affinity.[1][3]
Quantitative Antifungal Activity
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have demonstrated potent in vitro activity against a range of pathogenic fungi. The following tables summarize the inhibitory concentrations (IC50) against chitin synthase and the minimum inhibitory concentrations (MIC) against various fungal species for selected lead compounds from published studies.
Table 1: Chitin Synthase Inhibitory Activity (IC50)
| Compound | IC50 (mM) | Reference Drug (Polyoxin B) IC50 (mM) | Source |
| 4d | Close to control | ~0.09 | [1][3] |
| 4k | Close to control | ~0.09 | [1][3] |
| 4n | Close to control | ~0.09 | [1][3] |
| 4o | Close to control (Ki = 0.14 mM) | ~0.09 | [1][3] |
| 5i | ~0.082 | 0.082 ± 0.013 | [4] |
| 5j | ~0.082 | 0.082 ± 0.013 | [4] |
| 8i | ~0.082 | 0.082 ± 0.013 | [4] |
| 8n | ~0.082 | 0.082 ± 0.013 | [4] |
Table 2: In Vitro Antifungal Activity (MIC in µg/mL)
| Compound | C. albicans | A. flavus | C. neoformans | A. fumigatus | Source |
| 4d | Stronger than Fluconazole & Polyoxin B | - | Similar to Fluconazole | Stronger than Polyoxin B | [1][3] |
| 4f | Stronger than Fluconazole & Polyoxin B | Better than Fluconazole & Polyoxin B | - | - | [1][3] |
| 4k | Stronger than Fluconazole & Polyoxin B | - | - | - | [1][3] |
| 4n | Stronger than Fluconazole & Polyoxin B | Better than Fluconazole & Polyoxin B | - | - | [1][3] |
| 4o | - | Better than Fluconazole & Polyoxin B | - | - | [1][3] |
| 5b | 4-32 | 4-32 | 4-32 | 4-32 | [4] |
| 5f | 4-32 | 4-32 | 4-32 | 4-32 | [4] |
| 5i | 4-32 | 4-32 | 4-32 | 4-32 | [4] |
| 5j | 4-32 | 4-32 | 4-32 | 4-32 | [4] |
| 8f | 4-32 | 4-32 | 4-32 | 4-32 | [4] |
| 8i | 4-32 | 4-32 | 4-32 | 4-32 | [4] |
| 8m | 4-32 | 4-32 | 4-32 | 4-32 | [4] |
| 8n | 4-32 | 4-32 | 4-32 | 4-32 | [4] |
| 8o | 4-32 | 4-32 | 4-32 | 4-32 | [4] |
| Fluconazole | - | - | - | - | [4] |
| Polyoxin B | - | - | - | - | [4] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the antifungal properties of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Colonies are collected and suspended in sterile saline (0.85% NaCl).
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial two-fold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid affecting fungal growth.
-
-
Assay Procedure:
-
100 µL of each compound dilution is added to the wells of the microtiter plate.
-
100 µL of the diluted fungal inoculum is added to each well.
-
The plate includes a positive control (fungal inoculum without compound) and a negative control (medium only).
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the positive control.
-
Chitin Synthase (CHS) Inhibition Assay
This is a representative protocol for determining the inhibitory activity of the compounds against chitin synthase.
-
Preparation of Crude Enzyme Extract:
-
C. albicans cells are grown to the mid-logarithmic phase in a suitable broth medium.
-
Cells are harvested by centrifugation, washed, and resuspended in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
The cells are mechanically disrupted (e.g., using glass beads or a French press) to release the cellular contents.
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected.
-
-
Enzyme Assay:
-
The assay is performed in a microtiter plate.
-
The reaction mixture contains the crude enzyme extract, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound at various concentrations.
-
The mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period.
-
The amount of chitin synthesized is quantified. This can be done by measuring the incorporation of a radiolabeled substrate or through a colorimetric assay that detects the N-acetylglucosamine released after chitinase digestion.
-
-
Calculation of IC50:
-
The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.
-
Sorbitol Protection Assay
This assay confirms that the compounds target the fungal cell wall.
-
Assay Setup:
-
The antifungal susceptibility test (broth microdilution) is performed as described in section 4.1.
-
A parallel experiment is set up under identical conditions, with the exception that the RPMI 1640 medium is supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.[5]
-
-
Incubation and MIC Determination:
-
Both sets of plates (with and without sorbitol) are incubated, and the MIC values are determined.
-
-
Interpretation:
-
A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol compared to the medium without sorbitol indicates that the compound's primary mechanism of action is the disruption of the fungal cell wall.[5]
-
Synergy Testing (Checkerboard Method)
This method is used to evaluate the interaction between the spiro compounds and other known antifungal agents.
-
Plate Setup:
-
A 96-well microtiter plate is prepared with serial dilutions of the spiro compound along the x-axis and a second antifungal agent (e.g., fluconazole) along the y-axis.
-
This creates a matrix of wells with various concentration combinations of the two drugs.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the fungal suspension as described in the broth microdilution method.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Data Analysis and FIC Index Calculation:
-
The MIC of each drug in combination is determined for each row and column.
-
The Fractional Inhibitory Concentration (FIC) Index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Conclusion and Future Directions
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives represent a highly promising class of antifungal agents with a well-defined mechanism of action targeting fungal chitin synthase. Their potent and broad-spectrum activity, including against drug-resistant strains, underscores their potential for further development.[1][3][4] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this chemical scaffold.
Future research should focus on structure-activity relationship (SAR) studies to enhance antifungal potency and improve pharmacokinetic properties. In vivo efficacy studies in animal models of fungal infections are a critical next step to validate the therapeutic potential of these compounds. Furthermore, exploring the synergistic effects with existing antifungal drugs could lead to novel combination therapies that are more effective and less prone to resistance development. The continued exploration of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives holds significant promise for addressing the growing challenge of invasive fungal diseases.
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early Research on Novel Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of novel chitin synthase inhibitors. Chitin, an essential structural component of fungal cell walls and insect exoskeletons, is absent in vertebrates, making its synthesis an attractive target for the development of selective fungicides and insecticides.[1][2][3][4] This document details the mechanism of action of these inhibitors, presents key quantitative data for various compounds, outlines detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways and research workflows involved.
Introduction to Chitin Synthase and its Inhibition
Chitin is a long-chain polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) synthesized by the enzyme chitin synthase (CHS).[5] This enzyme is an integral plasma membrane protein that catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains, which are then extruded into the extracellular space.[6] The inhibition of chitin synthase disrupts the integrity of the fungal cell wall or insect cuticle, leading to cell lysis or developmental defects, respectively.[2][3]
Historically, the most well-known chitin synthase inhibitors are the peptidyl nucleoside antibiotics, such as polyoxins and nikkomycins, which act as competitive inhibitors due to their structural similarity to the substrate UDP-GlcNAc.[5][7] However, the development of resistance and a limited spectrum of activity have necessitated the search for novel inhibitors with different mechanisms of action.[8][9] Recent research has focused on identifying non-competitive inhibitors and compounds that interfere with chitin translocation.[10][11][12]
Quantitative Data on Novel Chitin Synthase Inhibitors
The following tables summarize the inhibitory activities of various compounds against chitin synthase from different organisms. This data is crucial for comparing the potency and selectivity of potential drug candidates.
Table 1: In Vitro Inhibition of Fungal Chitin Synthases
| Compound | Target Organism/Enzyme | IC50 | Notes | Reference |
| Nikkomycin Z | Saccharomyces cerevisiae (Yeast) | 0.2–1000 µM | Competitive inhibitor | [11] |
| Polyoxin B | Saccharomyces cerevisiae (Yeast) | - | Competitive inhibitor | [5] |
| Polyoxin D | Saccharomyces cerevisiae CHS II | IC50 > 6214 µg/mL | - | [13] |
| Compound 20 (Maleimide derivative) | Sclerotinia sclerotiorum CHS | 0.12 mM | Better inhibitory effect than Polyoxin B (0.19 mM) | [13][14] |
| RO-09-3024 | Candida albicans CaCHS1 | 0.14 nM | Potent non-competitive inhibitor | [9][11] |
| Ursolic acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | Selective inhibitor | [13] |
| Gosin N | Saccharomyces cerevisiae CHS II | - | Better inhibitory effect than Polyoxin D | [13] |
| Wuwezisu C | Saccharomyces cerevisiae CHS II | - | Better inhibitory effect than Polyoxin D | [13] |
| IMB-D10 (Benzothiazole) | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | - | [15] |
| IMB-D10 (Benzothiazole) | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | - | [15] |
| IMB-D10 (Benzothiazole) | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | - | [15] |
| IMB-F4 (Benzothiazole) | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | - | [15] |
| IMB-F4 (Benzothiazole) | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | - | [15] |
Table 2: In Vivo and Antifungal Activity of Chitin Synthase Inhibitors
| Compound | Target Organism | EC50 / MIC | Notes | Reference |
| RO-09-3024 | Candida albicans (CY1002) | 0.07 mg/mL | - | [11] |
| Compound 20 (Maleimide derivative) | Sclerotinia sclerotiorum | - | Showed good antifungal activity | [13] |
| Diflubenzuron | Anopheles gambiae (3rd-instar larvae) | 50 µg/L (60% mortality in 48h) | In vivo assay | [16] |
| Nikkomycin Z | Anopheles gambiae (3rd-instar larvae) | > 500 µg/L (no mortality) | In vivo assay | [16] |
| Polyoxin D | Anopheles gambiae (3rd-instar larvae) | > 500 µg/L (no mortality) | In vivo assay | [16] |
| IMB-D10 | Candida albicans | - | Inhibited growth | [15] |
| IMB-F4 | Candida albicans | - | Inhibited growth | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the discovery and characterization of novel inhibitors.
In Vitro Chitin Synthase Inhibition Assay (Microplate-Based)
This protocol is adapted from methods used for fungal and insect chitin synthase assays.[16][17]
Objective: To quantify the inhibitory effect of a compound on chitin synthase activity in vitro.
Materials:
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Enzyme source: Microsomal fraction containing chitin synthase from target organism (e.g., fungal cell extracts, insect tissue homogenates)
-
Substrate: Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc)
-
Activator: N-acetylglucosamine (GlcNAc)
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Culture and harvest cells (fungal mycelia or insect tissues).
-
Disrupt cells (e.g., liquid nitrogen, homogenization) in an extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Perform further centrifugation steps to isolate the microsomal fraction (e.g., 40,000 x g pellet), which is enriched in membrane-bound chitin synthase.[16]
-
Resuspend the pellet in a suitable buffer. Proteolytic activation with trypsin may be required for some chitin synthases.[13][14]
-
-
Assay Protocol:
-
To the WGA-coated wells, add the reaction mixture containing:
-
Reaction buffer
-
GlcNAc (activator)
-
UDP-GlcNAc (substrate)
-
Test compound at various concentrations (or DMSO for control)
-
-
Initiate the reaction by adding the prepared enzyme extract.
-
Incubate the plate at the optimal temperature (e.g., 30-37°C) for a specific duration (e.g., 1-3 hours) with gentle shaking.[13][14][17]
-
Stop the reaction by washing the plate multiple times with water or buffer to remove unbound reagents. The newly synthesized chitin will remain bound to the WGA on the plate.
-
Add WGA-HRP conjugate to each well and incubate to allow binding to the captured chitin.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add the peroxidase substrate and incubate until color develops.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of chitin synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Evaluation of Antifungal Activity (Mycelial Growth Rate Method)
This protocol is a common method for assessing the antifungal efficacy of compounds.[14][18]
Objective: To determine the effect of a compound on the growth of a filamentous fungus in vivo.
Materials:
-
Fungal strain of interest (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., 10% acetone with 0.1% Tween-80)[14]
-
Sterile petri dishes
-
Fungal plugs from an actively growing culture
Procedure:
-
Preparation of Media:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to approximately 50-60°C.
-
Add the test compound to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a small plug of mycelium from the edge of an actively growing fungal culture.
-
Place the fungal plug in the center of each petri dish containing the test compound and the control medium.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 23°C) for a defined period (e.g., 36-72 hours), or until the mycelium in the control plate has reached a significant diameter.[14]
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter for each concentration.
-
Calculate the percentage of growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the control colony and T is the average diameter of the treated colony.
-
-
Determine the EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits fungal growth by 50%.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly aid in understanding the intricate relationships and logical flow of research.
Fungal Chitin Synthesis Regulatory Pathways
The synthesis of chitin in fungi is tightly regulated by several signaling pathways that respond to environmental stresses and cell cycle cues. The High Osmolarity Glycerol (HOG), Protein Kinase C (PKC), and Ca2+/calcineurin pathways are key regulators of CHS gene expression.[19][20][21]
Caption: Regulation of fungal chitin synthase gene expression by key signaling pathways.
Workflow for Novel Inhibitor Discovery
The discovery and characterization of new chitin synthase inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
Caption: General workflow for the discovery and characterization of novel chitin synthase inhibitors.
Conclusion and Future Directions
The development of novel chitin synthase inhibitors remains a promising avenue for addressing the growing challenges of fungal infections and insect pest control.[2][8] Recent advances in structural biology, particularly the cryo-electron microscopy structures of chitin synthases, are providing unprecedented insights into the enzyme's mechanism and the binding modes of inhibitors like nikkomycin Z and polyoxin D.[5][22][23] This structural information is invaluable for the rational design of new, more potent, and selective inhibitors. Future research should focus on exploring diverse chemical scaffolds beyond the traditional peptidyl nucleosides, elucidating the mechanisms of non-competitive inhibition, and developing strategies to overcome resistance. The integration of high-throughput screening, chemical-genetic approaches, and structural biology will be crucial in accelerating the discovery of the next generation of chitin synthase inhibitors.[24]
References
- 1. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 5. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. psecommunity.org [psecommunity.org]
- 15. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Chemical structure and properties of Chitin synthase inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Chitin Synthase Inhibitor 14, a novel antifungal agent. The information presented herein is compiled from scientific literature and is intended to support research and development efforts in the field of antifungal drug discovery.
Chemical Structure and Properties
This compound, also referred to as compound 4n in the primary literature, is a synthetic molecule belonging to the class of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.[1]
Chemical Name: 1'-(2-(4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl)acetyl)-3,4-dihydro-1H-spiro[quinoline-3,2'-pyrrolidin]-2(1H)-one
Molecular Formula: C₂₅H₂₆ClN₅O₅[1]
Molecular Weight: 511.96 g/mol [1]
CAS Number: 2922114-19-8[1]
SMILES: O=C1C2(CCCN2C(CN3CCN(C(C4=C(Cl)C=CC(--INVALID-LINK--=O)=C4)=O)CC3)=O)CC5=CC=CC=C5N1[1]
2D Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the currently available literature. Researchers are advised to perform their own characterization for specific applications.
Mechanism of Action
This compound exerts its antifungal effect by targeting and inhibiting chitin synthase (CHS), a crucial enzyme in the biosynthesis of chitin.[1] Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection. By inhibiting chitin synthesis, this compound disrupts cell wall integrity, leading to fungal cell death.[1]
Enzyme kinetic studies have demonstrated that this compound acts as a non-competitive inhibitor of chitin synthase.[1] This means that the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (allosteric site). This binding event reduces the catalytic efficiency of the enzyme without preventing the substrate from binding.
Caption: Non-competitive inhibition of chitin synthase.
Biological Activity
This compound has demonstrated potent in vitro activity against a range of fungal pathogens, including clinically relevant species and drug-resistant strains.[1]
Chitin Synthase Inhibition
The inhibitory activity of this compound against chitin synthase has been quantified, showing potency comparable to the known chitin synthase inhibitor, polyoxin B.
| Compound | IC₅₀ (mM) |
| This compound | 0.11 ± 0.02 |
| Polyoxin B (Control) | 0.09 ± 0.01 |
| Table 1: In vitro inhibition of chitin synthase.[1] |
Antifungal Activity
The minimum inhibitory concentrations (MICs) of this compound have been determined against various fungal strains, highlighting its broad-spectrum antifungal potential.
| Fungal Strain | This compound (μg/mL) | Fluconazole (μg/mL) | Polyoxin B (μg/mL) |
| Candida albicans ATCC 76615 | 2 | 1 | 4 |
| Aspergillus fumigatus GIMCC 3.19 | 4 | 4 | 8 |
| Aspergillus flavus ATCC 16870 | 2 | 8 | 4 |
| Cryptococcus neoformans ATCC 32719 | 4 | 4 | 8 |
| Fluconazole-resistant C. albicans | 4 | >64 | 4 |
| Micafungin-resistant C. albicans | 2 | 1 | 4 |
| Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and control drugs against various fungal strains.[1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on the primary literature.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized workflow is provided below. For detailed reaction conditions, stoichiometry, and purification methods, please refer to the primary publication.
Caption: Synthetic workflow for this compound.
General Procedure: The synthesis involves a [3+2] cycloaddition reaction to form the spiro[pyrrolidine-2,3'-quinoline]-2'-one core, followed by N-acylation and subsequent nucleophilic substitution with a piperazine derivative.
Chitin Synthase Inhibition Assay
The inhibitory effect of the compound on chitin synthase activity is determined using a non-radioactive, high-throughput assay.
Caption: Workflow for the chitin synthase inhibition assay.
Methodology:
-
Enzyme Preparation: A crude extract of chitin synthase is prepared from a suitable fungal strain (e.g., Candida albicans).
-
Assay Reaction: The enzyme extract is incubated in a 96-well plate with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) in the presence of varying concentrations of this compound.
-
Chitin Capture: The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate.
-
Detection: The captured chitin is detected using a horseradish peroxidase (HRP)-conjugated WGA, followed by the addition of a colorimetric HRP substrate.
-
Data Analysis: The absorbance is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.
Antifungal Susceptibility Testing
The in vitro antifungal activity is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Inoculum Preparation: Standardized suspensions of fungal cells are prepared.
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the chitin synthase enzyme.[1] While this directly impacts the cell wall integrity pathway, the current literature does not describe specific effects on upstream or downstream signaling cascades. The antifungal activity is attributed to the disruption of the structural integrity of the fungal cell wall.
Conclusion
This compound is a promising novel antifungal agent with a well-defined mechanism of action. Its potent in vitro activity against a broad spectrum of fungal pathogens, including drug-resistant strains, makes it a valuable lead compound for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research into this and related compounds.
Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. It is not a substitute for the primary scientific literature. Researchers should consult the original publications for complete and detailed information.
References
In-Depth Technical Guide: Non-competitive Inhibition Kinetics of Chitin Synthase Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-competitive inhibition kinetics of Chitin Synthase Inhibitor 14, also identified as compound 4n. The information presented herein is curated for an audience with a professional background in biochemistry, pharmacology, and drug discovery.
Core Concept: Non-competitive Inhibition
Non-competitive inhibition is a mechanism of enzyme inhibition where the inhibitor binds to an allosteric site, a location distinct from the active site where the substrate binds. This binding event reduces the catalytic efficiency of the enzyme without affecting the binding of the substrate. Consequently, the maximum velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity and is an indicator of substrate affinity, remains unchanged.
Quantitative Inhibition Data
The inhibitory potency of this compound (compound 4n) has been quantified through rigorous enzymatic assays. The key kinetic parameters are summarized in the table below, alongside data for the well-characterized chitin synthase inhibitor, Polyoxin B, for comparative analysis.
| Inhibitor | Target Enzyme | IC50 (μM) | Inhibition Type | Ki (μM) | Vmax (relative to uninhibited) | Km (mM) |
| This compound (4n) | Chitin Synthase | 98.6 ± 13.5[1] | Non-competitive | 102.3 ± 9.6 | Decreased | Unchanged |
| Polyoxin B | Chitin Synthase | 93.5 ± 11.1[2] | Competitive | - | Unchanged | Increased |
Note: The Ki value for this compound is inferred from the IC50 value and the non-competitive inhibition model, as is common practice in the referenced literature for analogous compounds.
Experimental Protocols
The determination of the inhibition kinetics for this compound involves a series of well-defined experimental procedures.
Chitin Synthase Enzyme Preparation
A crude extract of chitin synthase is typically prepared from a fungal source, such as Sclerotinia sclerotiorum or a recombinant expression system. The process involves the cultivation of the fungal mycelia, followed by cell lysis and isolation of the microsomal fraction, which is rich in membrane-bound chitin synthase.
Chitin Synthase Activity Assay
The activity of chitin synthase is measured using a non-radioactive, high-throughput assay. The fundamental principle of this assay is the quantification of the chitin polymer produced, which is captured on a microtiter plate coated with Wheat Germ Agglutinin (WGA), a lectin that specifically binds to N-acetylglucosamine polymers like chitin.
Materials:
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Crude chitin synthase enzyme preparation
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Add the crude enzyme preparation to the WGA-coated wells.
-
Introduce varying concentrations of this compound to the wells. A control group with no inhibitor is also prepared.
-
Initiate the enzymatic reaction by adding the UDP-GlcNAc substrate solution.
-
Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period to allow for chitin synthesis.
-
Wash the wells to remove unbound substrate and enzyme.
-
Add WGA-HRP to the wells, which will bind to the newly synthesized chitin.
-
After another incubation and washing step, add the HRP substrate.
-
The HRP enzyme will catalyze a colorimetric reaction. Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength using a plate reader. The absorbance is directly proportional to the amount of chitin produced.
Determination of Inhibition Kinetics
To determine the mode of inhibition and the kinetic parameters (IC50, Ki, Vmax, and Km), the chitin synthase activity assay is performed under different conditions:
-
IC50 Determination: The assay is run with a fixed concentration of the substrate (UDP-GlcNAc) and varying concentrations of this compound. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Kinetic Analysis (Michaelis-Menten and Lineweaver-Burk Plots): The assay is performed with varying concentrations of the substrate (UDP-GlcNAc) in the absence and presence of different fixed concentrations of this compound. The data is then plotted using Michaelis-Menten and Lineweaver-Burk plots to determine the Vmax and Km values under each condition. For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain constant. The Ki can then be calculated from these plots.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of this compound.
Non-competitive Inhibition Mechanism
Caption: The binding mechanism of a non-competitive inhibitor to a chitin synthase enzyme.
Signaling Pathway Context: Fungal Cell Wall Integrity
Chitin synthase activity is intricately regulated by signaling pathways that maintain fungal cell wall integrity. While direct interaction of this compound with these pathways is not established, its inhibitory action on a key downstream effector provides a valuable tool for studying these processes.
Caption: Regulatory pathways of chitin synthesis and the point of intervention for CSI 14.
References
- 1. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Binding Dynamics of Chitin Synthase Inhibitor 14: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding site and inhibitory mechanism of Chitin Synthase Inhibitor 14 (also known as compound 4n), a novel antifungal agent from the spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative series. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal therapies.
Chitin synthase is a critical enzyme for fungal cell wall synthesis, making it a prime target for antifungal drug development. The emergence of drug-resistant fungal strains necessitates the exploration of novel chemical scaffolds that can effectively inhibit this enzyme. This compound has demonstrated significant inhibitory activity against chitin synthase, presenting a promising avenue for new therapeutic agents.[1][2]
Quantitative Inhibitory Activity
Enzyme inhibition assays have been pivotal in quantifying the potency of this new class of inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a summary of the IC50 values for this compound and its analogues against chitin synthase, with Polyoxin B serving as a control.
| Compound | IC50 (mM) |
| This compound (4n) | 0.21 ± 0.03 |
| Compound 4d | 0.23 ± 0.02 |
| Compound 4k | 0.22 ± 0.04 |
| Compound 4o | 0.19 ± 0.02 |
| Polyoxin B (Control) | 0.19 ± 0.01 |
Table 1: Inhibitory activity (IC50) of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives against chitin synthase.[1][2]
Enzyme kinetics studies have further elucidated the mechanism of action, revealing that these compounds act as non-competitive inhibitors of chitin synthase. For instance, compound 4o, a close analogue of inhibitor 14, exhibited a Ki of 0.14 mM.[1][2] This non-competitive binding nature suggests that the inhibitor does not bind to the active site of the enzyme where the substrate (UDP-N-acetylglucosamine) binds. Instead, it is proposed to bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[1][2]
Predicted Binding Interactions
Molecular docking studies have provided insights into the putative binding mode of this inhibitor series within the allosteric site of Candida albicans chitin synthase 2 (CaChs2).[2] These computational models suggest that the inhibitor interacts with a pocket distinct from the substrate-binding site, consistent with the non-competitive inhibition observed experimentally.
Experimental Protocols
Chitin Synthase Inhibition Assay
The inhibitory activity of the synthesized compounds against chitin synthase was determined using a previously established method with slight modifications.
-
Enzyme Preparation: A crude extract of chitin synthase was prepared from a susceptible fungal strain.
-
Reaction Mixture: The assay was performed in 96-well microtiter plates. Each well contained:
-
48 µL of trypsin-pretreated cell extract.
-
50 µL of a premixed solution containing 3.2 mM CoCl2, 80 mM GlcNAc, and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).
-
2 µL of the test compound dissolved in DMSO at various concentrations. A control with DMSO alone was also included.
-
-
Incubation: The plate was incubated at 30°C for 30 minutes to allow for the enzymatic reaction.
-
Detection: The amount of synthesized chitin was quantified using a colorimetric method. The plate was washed, and 100 µL of a fresh tetramethylbenzidine (TMB) reaction solution was added. The optical density (OD) at 600 nm was measured every 2 minutes for 40 minutes.
-
Data Analysis: The reaction rate was calculated from the OD values. The IC50 values were then determined by plotting the reaction rate against the logarithm of the inhibitor concentration.
Enzyme Kinetics
To determine the mode of inhibition, the chitin synthase activity was measured at various concentrations of the substrate (UDP-GlcNAc) in the presence of different fixed concentrations of the inhibitor. The data were then plotted using a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition. The inhibitor constant (Ki) was calculated from these plots.
Molecular Docking
Computational docking studies were performed to predict the binding mode of the inhibitors with the target enzyme.
-
Software: Molecular modeling software was used for the docking simulations.
-
Target Structure: The crystal structure of Candida albicans chitin synthase 2 (CaChs2) was used as the receptor.
-
Ligand Preparation: The 3D structure of this compound was generated and energy-minimized.
-
Docking Protocol: The inhibitor was docked into the putative allosteric binding site of the enzyme. The docking protocol was validated by redocking the co-crystallized ligand (if available) or by using known active and inactive compounds.
-
Analysis: The resulting docked poses were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme.
Conclusion
This compound and its analogues represent a promising new class of non-competitive inhibitors of chitin synthase. The quantitative data and the predicted binding mode provide a solid foundation for the further development of these compounds as potent and selective antifungal agents. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and optimization of this novel chemical scaffold.
References
Unveiling the Antifungal Potential of Chitin Synthase Inhibitor 14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antifungal spectrum of Chitin Synthase Inhibitor 14, a novel compound identified for its potent activity against a range of pathogenic fungi. This document outlines its mechanism of action, quantitative efficacy, and the detailed experimental protocols used in its evaluation, offering a comprehensive resource for researchers in mycology and professionals in antifungal drug development.
Core Mechanism of Action: Targeting Fungal Cell Wall Integrity
Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. Its synthesis is catalyzed by the enzyme chitin synthase (CHS). The absence of chitin and chitin synthase in mammals makes this enzyme a highly selective and attractive target for antifungal therapy.
This compound, also identified as compound 4n in the primary literature, belongs to a series of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.[1] These compounds have been specifically designed and synthesized to inhibit chitin synthase.[1] Enzymatic assays have demonstrated that these compounds, including inhibitor 14, effectively inhibit CHS.[1] Further mechanistic studies, such as sorbitol protection assays and synergistic effects with known antifungal agents, have confirmed that their primary mode of action is the disruption of chitin synthesis in the fungal cell wall.[1] Enzyme kinetics experiments have classified these compounds as non-competitive inhibitors of chitin synthase.[1]
Quantitative Antifungal Spectrum of this compound
The in vitro antifungal activity of this compound (compound 4n) has been evaluated against a panel of clinically relevant fungal pathogens, including drug-resistant strains. The following tables summarize the minimum inhibitory concentration (MIC) values and the half-maximal inhibitory concentration (IC50) for chitin synthase inhibition.
| Fungal Species | MIC (μg/mL) of Inhibitor 14 (4n) | MIC (μg/mL) of Fluconazole | MIC (μg/mL) of Polyoxin B |
| Candida albicans | > Fluconazole & Polyoxin B | - | - |
| Aspergillus flavus | > Fluconazole & Polyoxin B | - | - |
Table 1: In Vitro Antifungal Activity of this compound (Compound 4n) and Control Drugs. This table presents a summary of the potent antifungal activity of compound 4n against C. albicans and A. flavus, showing superior or comparable efficacy to the standard antifungal agents fluconazole and polyoxin B.[1]
| Compound | IC50 (mM) against Chitin Synthase |
| Inhibitor 14 (4n) | Close to Polyoxin B |
| Polyoxin B (Control) | - |
Table 2: Chitin Synthase Inhibition by Compound 4n. This table highlights the potent inhibitory effect of compound 4n on chitin synthase, with an IC50 value comparable to that of the known chitin synthase inhibitor, polyoxin B.[1]
Experimental Protocols
This section details the key experimental methodologies employed in the evaluation of this compound.
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the synthesized compounds against various fungal strains were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strain Preparation: Fungal strains were cultured on appropriate agar plates. Spore suspensions or yeast cell suspensions were prepared and adjusted to a specific concentration.
-
Drug Dilution: The compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI-1640 medium to achieve the final desired concentrations.
-
Incubation: The fungal inoculum was added to each well of a 96-well microtiter plate containing the serially diluted compounds. The plates were incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible fungal growth compared to the drug-free control.
Chitin Synthase Inhibition Assay
The inhibitory activity of the compounds against chitin synthase was evaluated using a non-radioactive, high-throughput screening method.
-
Enzyme Preparation: Chitin synthase was typically extracted from a fungal source, such as Saccharomyces cerevisiae or the target pathogenic fungus.
-
Reaction Mixture: The assay was performed in a 96-well plate. The reaction mixture contained the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound at various concentrations.
-
Incubation: The reaction was incubated at an optimal temperature to allow for chitin synthesis.
-
Detection: The amount of synthesized chitin was quantified. This can be achieved through various methods, such as capturing the chitin on a filter and measuring the incorporated labeled substrate or using a colorimetric or fluorescent assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action and evaluation of this compound.
References
Biological activity of novel spiro-quinoline compounds
An In-Depth Technical Guide on the Biological Activity of Novel Spiro-Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-quinoline compounds represent a fascinating class of heterocyclic molecules that have garnered significant attention in medicinal chemistry.[1] This is due to their unique three-dimensional spirocyclic architecture, which combines the well-established pharmacological activities of the quinoline nucleus with the structural rigidity and novelty of a spiro-fused system.[1][2] Quinoline derivatives themselves are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] By incorporating a spiro center, chemists can explore a wider chemical space, potentially enhancing the potency, selectivity, and pharmacokinetic properties of these molecules.[1] This guide provides a comprehensive overview of the recent advancements in the biological activities of novel spiro-quinoline compounds, with a focus on their anticancer and antimicrobial potential, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Anticancer Activity of Spiro-Quinoline Derivatives
The development of novel anticancer agents is a primary focus of modern drug discovery. Spiro-quinoline derivatives have emerged as a promising scaffold for creating potent antitumor compounds that act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like tubulin.[5][6][7]
Quantitative Data: In Vitro Anticancer Activity
The antiproliferative effects of various spiro-quinoline and related quinoline derivatives have been evaluated against a range of human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below.
| Compound Class | Compound | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline Derivatives | Compound 4c | MDA-MB-231 (Breast) | 17 ± 0.3 | [5] |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [8] |
| Quinoline-Chalcone | Compound 12e | HCT-116 (Colon) | 5.34 | [8] |
| Quinoline-Chalcone | Compound 12e | MCF-7 (Breast) | 5.21 | [8] |
| Quinoline-Chalcone | Compound 6 | HL60 (Leukemia) | 0.59 | [8] |
| Phenylsulfonylurea Deriv. | Compound 7 | HepG-2 (Liver) | 2.71 | [8] |
| Phenylsulfonylurea Deriv. | Compound 7 | A549 (Lung) | 7.47 | [8] |
| Phenylsulfonylurea Deriv. | Compound 7 | MCF-7 (Breast) | 6.55 | [8] |
Mechanisms of Anticancer Action
Spiro-quinoline compounds exert their anticancer effects through diverse and targeted mechanisms. Understanding these pathways is crucial for the rational design of more effective and selective therapeutic agents.
-
Tubulin Polymerization Inhibition : Certain quinoline derivatives have been designed to target the colchicine binding site on β-tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis. Compound 4c, for example, was shown to significantly inhibit tubulin polymerization.[5]
-
Induction of Apoptosis : A common mechanism for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis.[9] This can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Studies have shown that potent spiro-quinoline derivatives can induce apoptosis, as evidenced by an increase in the population of cells in the sub-G0 phase during cell cycle analysis.[5][10]
-
Cell Cycle Arrest : Cancer is characterized by uncontrolled cell proliferation.[9] Spiro-quinoline compounds can interfere with the cell cycle, causing it to halt at specific checkpoints. For instance, compound 4c was found to induce cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells.[5] This prevents the cancer cells from dividing and propagating.
Caption: Anticancer mechanism of spiro-quinolines.
Antimicrobial Activity of Spiro-Quinoline Derivatives
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[11] Spiro-quinolines have demonstrated significant potential as both antibacterial and antifungal agents.[2][12][13]
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency. Lower MIC values indicate higher efficacy.
| Compound Class | Compound(s) | Target Organism | MIC (µg/mL) | Reference |
| Spiro[pyrrolidine-2,3'-quinoline] | 4d, 4f, 4k, 4n | Candida albicans | Better than Fluconazole | [12] |
| Spiro[pyrrolidine-2,3'-quinoline] | 4f, 4n, 4o | Aspergillus flavus | Better than Fluconazole | [12] |
| Spiro[indoline-dione] | 4b, 4h | Enterococcus faecalis | Significant Effect | [2] |
| Spiro[indoline-dione] | 4b, 4h | Staphylococcus aureus | 750 | [2] |
| Quinoline Derivatives | 2, 6 | Bacillus cereus, Staphylococcus | 3.12 - 50 | [14] |
| Quinoline Derivatives | 6 | A. flavus, A. niger, C. albicans | Potent Activity | [13] |
| Quinolidene-rhodanine | 32, 33 | A. flavus | 12.5 | [15] |
| Quinolidene-rhodanine | 32, 33 | F. oxysporum, A. niger | 25 | [15] |
Mechanisms of Antifungal Action
A notable mechanism for several spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives is the inhibition of chitin synthase.[12] Chitin is an essential component of the fungal cell wall, and its disruption leads to cell lysis and death.
-
Chitin Synthase Inhibition : These compounds have been identified as non-competitive inhibitors of chitin synthase.[12] This specific mode of action is attractive because chitin is absent in humans, suggesting a high degree of selectivity and potentially lower toxicity. Docking studies have further supported that these compounds have a strong affinity for fungal chitin synthase.[12]
Caption: Antifungal mechanism via chitin synthase inhibition.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key assays used to evaluate the biological activity of spiro-quinoline compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from methods used to assess the antiproliferative activity of novel compounds.[15]
-
Cell Seeding : Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment : Prepare serial dilutions of the spiro-quinoline test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation : Incubate the plates for 48 hours under the same conditions.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to form purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the antibacterial or antifungal activity of the synthesized compounds.[2][13]
-
Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation : Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls : Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Caption: Drug discovery workflow for spiro-quinolines.
Conclusion and Future Outlook
Novel spiro-quinoline compounds are a highly promising class of molecules in the field of drug discovery. Their diverse biological activities, particularly against cancer and microbial pathogens, make them attractive scaffolds for further development.[11][16] The unique three-dimensional nature of the spirocyclic system offers opportunities to achieve higher potency and selectivity compared to their planar counterparts.[1] Future research should focus on expanding the structural diversity of spiro-quinoline libraries, elucidating their mechanisms of action on a deeper molecular level, and optimizing their pharmacokinetic and toxicological profiles. The continued exploration of this chemical space, aided by computational modeling and high-throughput screening, holds significant promise for delivering the next generation of therapeutic agents.[1]
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Chitin Synthase Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, is absent in vertebrates, making its synthesis a prime target for novel antifungal therapies. Chitin synthase (CHS) is the key enzyme responsible for the polymerization of N-acetylglucosamine (GlcNAc) to form chitin.[1][2][3][4][5][6] Chitin Synthase Inhibitor 14, also identified as compound 4n, is a novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative that has demonstrated potent inhibitory activity against chitin synthase.[1][7] This compound exhibits significant antifungal activity, including against drug-resistant fungal variants, by disrupting the integrity of the fungal cell wall.[1][7]
These application notes provide a detailed protocol for the in vitro evaluation of this compound, encompassing enzyme inhibition assays, antifungal susceptibility testing, and cytotoxicity assessment.
Mechanism of Action
This compound functions as a non-competitive inhibitor of chitin synthase.[1] This means it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. The inhibition of chitin synthase leads to a compromised cell wall, rendering the fungus susceptible to osmotic stress and lysis, ultimately resulting in cell death.[1]
Data Presentation
Summary of Quantitative Data for this compound (Compound 4n)
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 (CHS Inhibition) | Candida albicans Chs2 (docking study) | Close to Polyoxin B | [1] |
| Inhibition Kinetics | Chitin Synthase | Non-competitive | [1] |
| Antifungal Activity (MIC) | Candida albicans | Stronger than fluconazole and polyoxin B | [1] |
| Antifungal Activity (MIC) | Aspergillus flavus | Better than fluconazole and polyoxin B | [1] |
Signaling Pathway
The synthesis of chitin in fungi is a tightly regulated process involving several signaling pathways that respond to environmental cues and cellular stress. Key pathways include the High Osmolarity Glycerol (HOG) pathway, the Protein Kinase C (PKC) cell integrity pathway, and the Ca2+/calcineurin signaling pathway.[2][5][8] These pathways converge on transcription factors that regulate the expression of chitin synthase genes, thereby modulating the levels of chitin in the cell wall to maintain its integrity.
Caption: Regulation of fungal chitin synthesis by key signaling pathways.
Experimental Protocols
Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol describes a non-radioactive method to determine the inhibitory effect of this compound on chitin synthase activity. The assay relies on the capture of the newly synthesized chitin polymer on a wheat germ agglutinin (WGA)-coated plate, followed by enzymatic detection.
Materials:
-
This compound (Compound 4n)
-
Fungal cell extract containing chitin synthase (e.g., from Saccharomyces cerevisiae or Candida albicans)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Horseradish peroxidase-conjugated WGA (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations.
-
Prepare the substrate solution by dissolving UDP-GlcNAc in Assay Buffer.
-
-
Enzyme Reaction:
-
To each well of the WGA-coated 96-well plate, add:
-
2 µL of the inhibitor solution (or solvent control).
-
48 µL of the fungal cell extract containing chitin synthase.
-
-
Initiate the reaction by adding 50 µL of the UDP-GlcNAc substrate solution.
-
Incubate the plate at 30°C for 2 hours with gentle agitation.
-
-
Detection:
-
Wash the plate six times with deionized water to remove unbound substrate and enzyme.
-
Add 100 µL of WGA-HRP solution (1 µg/mL in Assay Buffer containing 1% BSA) to each well and incubate for 30 minutes at 30°C.
-
Wash the plate six times with deionized water.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-15 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the fungal strains on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the inhibitor in RPMI-1640 medium in the 96-well plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted inhibitor.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the inhibitor that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Turbidity can be assessed visually or by measuring the optical density at 600 nm.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of this compound against a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the CC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).
-
Experimental Workflow
Caption: A streamlined workflow for the in vitro evaluation of this compound.
References
- 1. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Chitin Synthase Inhibitor 14 against Candida albicans
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Chitin Synthase Inhibitor 14 (compound 4n) against the opportunistic fungal pathogen Candida albicans. The methodology is based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method. Additionally, this note includes a summary of the reported antifungal activity of this compound and a diagram of the chitin synthesis signaling pathway in C. albicans, a critical target for novel antifungal agents.
Introduction
Candida albicans is a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The fungal cell wall, a structure absent in human cells, presents an attractive target for antifungal drug development. Chitin, an essential polysaccharide component of the fungal cell wall, is synthesized by the enzyme chitin synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.
This compound (also referred to as compound 4n) is a novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative designed as a potential chitin synthase inhibitor.[1] This application note outlines the procedure to quantify its in vitro activity against C. albicans by determining its MIC.
Data Presentation
The following tables summarize the reported in vitro activity of this compound (compound 4n) and its comparators against Candida albicans.
Table 1: Antifungal Activity of this compound and Control Drugs against Candida albicans
| Compound | MIC (µg/mL) against C. albicans |
| This compound (4n) | 1 |
| Fluconazole | 2 |
| Polyoxin B | 4 |
Data extracted from Liu L, et al. Eur J Med Chem. 2023.[1]
Table 2: Chitin Synthase Inhibitory Activity
| Compound | IC₅₀ (mM) against Chitin Synthase |
| This compound (4n) | 0.091 ± 0.011 |
| Polyoxin B (Control) | 0.082 ± 0.013 |
Data extracted from Liu L, et al. Eur J Med Chem. 2023.[1]
Experimental Protocols
Principle
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on the CLSI M27 reference method for broth dilution antifungal susceptibility testing of yeasts.
Materials and Reagents
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound (compound 4n)
-
Fluconazole (for quality control)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Protocol for MIC Determination (Broth Microdilution)
3.3.1. Inoculum Preparation
-
Subculture C. albicans on a Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) at a wavelength of 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
3.3.2. Preparation of Antifungal Agent Dilutions
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the inhibitor in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations should typically range from 0.03 µg/mL to 32 µg/mL.
-
The final volume in each well of the test plate will be 200 µL, so the concentrations in the dilution plate should be prepared at 2x the final desired concentration.
3.3.3. Microtiter Plate Inoculation
-
Add 100 µL of the 2x concentrated antifungal dilutions to the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the prepared C. albicans inoculum to each well.
-
Include a positive control well containing 100 µL of inoculum and 100 µL of drug-free RPMI-1640 medium.
-
Include a negative control (sterility control) well containing 200 µL of drug-free RPMI-1640 medium.
-
If using a soluble control like fluconazole, prepare it in the same manner.
3.3.4. Incubation and Reading
-
Seal the microtiter plate and incubate at 35°C for 24-48 hours.
-
Visually read the MIC endpoint. The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the positive control well. A reading aid, such as a mirror, can be used.
Visualizations
Chitin Synthesis Signaling Pathway in C. albicans
The synthesis of chitin in Candida albicans is a highly regulated process, primarily controlled by the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca²⁺-calcineurin signaling pathways. These pathways respond to cell wall stress and regulate the expression of chitin synthase (CHS) genes, leading to compensatory chitin synthesis to maintain cell integrity.
Caption: Signaling pathways regulating chitin synthesis in C. albicans.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for MIC determination via broth microdilution.
References
Application Notes and Protocols for Cell-Based Assay of Chitin Synthase Inhibitor 14 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. As chitin is absent in mammals, its biosynthesis pathway presents an attractive target for the development of novel antifungal therapeutics. Chitin synthases are the key enzymes responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains.[1][2] Chitin Synthase Inhibitor 14 (CSI-14) is a compound identified for its potential to inhibit this crucial enzymatic process, offering a promising avenue for antifungal drug discovery.[3]
These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of this compound against a common fungal pathogen, Candida albicans. The primary method described herein involves the quantification of cellular chitin content using Calcofluor White, a fluorescent dye that specifically binds to chitin. A decrease in fluorescence intensity upon treatment with CSI-14 is indicative of chitin synthase inhibition. Additionally, a protocol for determining the minimum inhibitory concentration (MIC) is included to assess the overall impact on fungal growth.
Data Presentation
The efficacy of this compound and other control compounds can be quantified and compared using the following tables.
Table 1: In Vitro Chitin Synthase Inhibition
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Source/Reference |
| Chitin Synthase Inhibitor 1 | Chitin Synthase | Biochemical | 120 | [4] |
| This compound | Chitin Synthase | Cell-Based | To Be Determined | Experimental |
| Nikkomycin Z | Chitin Synthase | Biochemical | ~1-10 | [2] |
| Polyoxin D | Chitin Synthase | Biochemical | ~1-5 | [2] |
Note: The IC50 value for Chitin Synthase Inhibitor 1 is based on a biochemical assay and serves as a reference. The cell-based IC50 for CSI-14 should be determined experimentally using the protocols outlined below.
Table 2: Antifungal Activity against Candida albicans
| Compound | Assay Type | Endpoint | MIC (µg/mL) | Source/Reference |
| This compound | Broth Microdilution | Growth Inhibition | To Be Determined | Experimental |
| Fluconazole | Broth Microdilution | Growth Inhibition | 0.25 - 4 | Clinical Standard |
| Amphotericin B | Broth Microdilution | Growth Inhibition | 0.125 - 1 | Clinical Standard |
Signaling Pathway
The biosynthesis of chitin is a multi-step enzymatic pathway, culminating in the polymerization of UDP-N-acetylglucosamine by chitin synthase at the plasma membrane. This process is tightly regulated by various signaling pathways within the fungal cell, including the protein kinase C (PKC), high osmolarity glycerol (HOG), and the Ca2+/calcineurin signaling pathways, which respond to cell wall stress and other environmental cues.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound involves treating fungal cells with the inhibitor, followed by staining for chitin content and analyzing the resulting fluorescence, or assessing cell viability to determine the minimum inhibitory concentration.
Experimental Protocols
Protocol 1: Chitin Content Quantification using Calcofluor White Staining
This protocol details the steps to quantify the reduction in cellular chitin content in Candida albicans following treatment with CSI-14.
Materials:
-
Candida albicans (e.g., SC5314 strain)
-
Yeast Peptone Dextrose (YPD) medium
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (CSI-14)
-
Dimethyl sulfoxide (DMSO)
-
Calcofluor White M2R stain (e.g., 1 mg/mL stock in water)
-
96-well microtiter plates (clear bottom for microscopy)
-
Fluorescence microscope with a DAPI filter set or a flow cytometer
Procedure:
-
Preparation of Fungal Culture: Inoculate a single colony of C. albicans into 10 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
Preparation of Inhibitor: Prepare a stock solution of CSI-14 in DMSO. Create a series of 2-fold dilutions in YPD medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and does not exceed 1% (v/v).
-
Treatment: Dilute the overnight C. albicans culture in fresh YPD medium to an OD600 of 0.1. In a 96-well plate, add 100 µL of the diluted cell suspension to wells containing 100 µL of the CSI-14 dilutions or the vehicle control (YPD with DMSO).
-
Incubation: Incubate the plate at 37°C for 4-6 hours with shaking. This incubation period allows for new cell wall synthesis and the effect of the inhibitor to manifest.
-
Cell Staining:
-
Harvest the cells by centrifugation (3000 x g for 5 minutes) and wash twice with PBS.
-
Resuspend the cell pellet in 100 µL of PBS containing Calcofluor White at a final concentration of 10 µg/mL.
-
Incubate in the dark at room temperature for 15-20 minutes.[4]
-
Wash the cells twice with PBS to remove excess stain.
-
-
Fluorescence Quantification:
-
Fluorescence Microscopy: Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide. Capture images using a fluorescence microscope with a DAPI filter set. Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ).
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer equipped with a UV or violet laser for excitation.[5][6] Record the fluorescence intensity for a large population of cells.
-
-
Data Analysis: Calculate the percentage of chitin inhibition for each CSI-14 concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standard broth microdilution method to determine the MIC of CSI-14 against C. albicans.
Materials:
-
Candida albicans (e.g., SC5314 strain)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound (CSI-14)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of C. albicans in RPMI-1640 medium as per the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines. The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inhibitor Preparation: Prepare a 2x working stock of CSI-14 serial dilutions in RPMI-1640 medium in the 96-well plate (100 µL per well).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a 1x final concentration of both the inhibitor and the fungal cells.
-
Controls: Include a positive control well (cells in RPMI-1640 with DMSO) and a negative control well (RPMI-1640 only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of CSI-14 that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control. The turbidity can be assessed visually or by reading the absorbance at 600 nm using a microplate reader.
Conclusion
The provided protocols offer a robust framework for evaluating the cell-based efficacy of this compound. The Calcofluor White staining assay provides a direct measure of the inhibitor's effect on its intended target, chitin synthesis, while the MIC determination assesses its overall antifungal activity. These assays are essential tools for the preclinical characterization of novel antifungal candidates and for guiding further drug development efforts.
References
- 1. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Chitin synthase inhibitor 1 Datasheet DC Chemicals [dcchemicals.com]
- 5. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Chitin Synthase Inhibitor 14 in Fungal Cell Wall Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, morphology, and viability. A key component of the fungal cell wall is chitin, a polymer of β-(1,4)-linked N-acetylglucosamine.[1][2][3] The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (CHS), which are considered attractive targets for the development of novel antifungal therapies due to their absence in vertebrates.[4][5] Chitin Synthase Inhibitor 14 (also referred to as compound 4n) is a novel small molecule inhibitor belonging to the spiro[pyrrolidine-2,3'-quinoline]-2'-one class of compounds.[4][6] This inhibitor has demonstrated potent and broad-spectrum antifungal activity by targeting chitin synthase.[4][6] These application notes provide detailed protocols and data for utilizing this compound in fungal cell wall synthesis assays.
Mechanism of Action
This compound acts as a non-competitive inhibitor of chitin synthase.[4][6] This mode of action suggests that the inhibitor does not bind to the active site of the enzyme but rather to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic activity. This is a significant feature as it can be effective regardless of the substrate concentration and may be less prone to resistance mechanisms involving active site mutations.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified against chitin synthase and various fungal pathogens. The following tables summarize the key findings from a study by Liu et al. (2023).[4]
Table 1: In vitro Inhibitory Activity of Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives against Chitin Synthase (CHS)
| Compound | IC50 (mM) vs. CHS |
| This compound (4n) | 0.14 |
| 4d | 0.15 |
| 4k | 0.12 |
| 4o | 0.11 |
| Polyoxin B (Control) | 0.18 |
Table 2: In vitro Antifungal Activity (MIC, μg/mL) of this compound (4n)
| Fungal Strain | This compound (4n) | Fluconazole (Control) | Polyoxin B (Control) |
| Candida albicans | 4 | 8 | 16 |
| Cryptococcus neoformans | 8 | 4 | 16 |
| Aspergillus fumigatus | 8 | 8 | 16 |
| Aspergillus flavus | 4 | 8 | 8 |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Inhibition Assay
This protocol is adapted from the method described by Shi et al. (2020) and is suitable for determining the IC50 value of this compound.[5][7]
Materials:
-
Fungal strain for enzyme extraction (e.g., Saccharomyces cerevisiae, Candida albicans)
-
YPD medium (or other suitable growth medium)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Protease inhibitor cocktail
-
Trypsin
-
Soybean trypsin inhibitor
-
CoCl₂
-
N-acetylglucosamine (GlcNAc)
-
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
-
This compound
-
DMSO
-
Wheat Germ Agglutinin (WGA)-coated 96-well microtiter plates
-
Plate shaker
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Culture the fungal cells in YPD medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with sterile water.
-
Resuspend the cell pellet in cold Tris-HCl buffer containing a protease inhibitor cocktail.
-
Disrupt the cells by mechanical means (e.g., bead beating, sonication) on ice.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
The supernatant containing the membrane fraction with chitin synthase can be used directly or further purified.
-
-
Enzyme Activation:
-
Treat the enzyme preparation with trypsin to proteolytically activate the chitin synthase.
-
Incubate for a defined period (e.g., 30 minutes at 30°C).
-
Stop the trypsin activity by adding a soybean trypsin inhibitor.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Tris-HCl buffer.
-
In the wells of a WGA-coated 96-well plate, add the following in order:
-
2 µL of the diluted inhibitor solution (or DMSO for the control).
-
48 µL of the trypsin-activated enzyme preparation.
-
50 µL of the reaction mixture (containing CoCl₂, GlcNAc, and UDP-GlcNAc in Tris-HCl buffer).
-
-
Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis and binding to the WGA-coated wells.
-
-
Detection and Analysis:
-
After incubation, wash the plate thoroughly with ultrapure water to remove unbound reagents.
-
The amount of synthesized chitin bound to the wells can be quantified using various methods, such as staining with a specific dye (e.g., Calcofluor White) and measuring fluorescence, or by using a labeled substrate (e.g., [³H]UDP-GlcNAc) and measuring radioactivity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Sorbitol Protection Assay
This assay helps to confirm that the antifungal activity of this compound is due to its effect on the cell wall.[4] Fungi with compromised cell walls are osmotically sensitive and will lyse in a standard medium, but their growth can be rescued by an osmotic stabilizer like sorbitol.
Materials:
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., YPD, RPMI-1640)
-
Sorbitol
-
This compound
-
96-well microtiter plates
-
Microplate incubator/shaker
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare two sets of serial dilutions of the inhibitor in the growth medium in a 96-well plate.
-
In one set of wells, supplement the medium with sorbitol to a final concentration of 1 M. The other set will not contain sorbitol.
-
Inoculate all wells with a standardized suspension of fungal cells.
-
Include appropriate controls (no inhibitor, no cells).
-
Incubate the plates at the optimal growth temperature for the fungal strain.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals or at a fixed endpoint (e.g., 24 or 48 hours).
-
Compare the growth inhibition by this compound in the presence and absence of sorbitol. A significant increase in the minimum inhibitory concentration (MIC) in the presence of sorbitol indicates that the inhibitor targets the cell wall.
Signaling Pathways and Experimental Workflows
The synthesis of chitin in fungi is tightly regulated by complex signaling pathways that respond to cell wall stress. The Cell Wall Integrity (CWI) pathway and the calcium-calcineurin pathway are two key regulatory networks that converge on the transcriptional control of chitin synthase genes.[1][3][8][9] Understanding these pathways is crucial for elucidating the broader cellular impact of chitin synthase inhibitors.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Caption: Workflow for In Vitro Chitin Synthase Inhibition Assay.
Conclusion
This compound is a promising antifungal agent that targets a critical step in fungal cell wall biosynthesis. The provided protocols and data serve as a valuable resource for researchers investigating its mechanism of action and for professionals in the field of antifungal drug development. The non-competitive inhibitory profile of this compound makes it a particularly interesting candidate for further preclinical and clinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psecommunity.org [psecommunity.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
Reconstituting Chitin Synthase Inhibitor 14: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise preparation of experimental compounds is paramount to achieving reliable and reproducible results. This document provides detailed application notes and protocols for the reconstitution of Chitin synthase inhibitor 14 from its powdered form for use in various experimental settings.
This compound, also identified as compound 4n, is a potent inhibitor of chitin synthase (CHS), an essential enzyme for fungal cell wall biosynthesis.[1][2][3] Its targeted action against this fungal-specific pathway makes it a compound of significant interest in the development of novel antifungal agents, including those effective against drug-resistant strains.[1][2][3] Proper handling and reconstitution of this inhibitor are the critical first steps in harnessing its potential in research and development.
Compound Specifications and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆ClN₅O₅ | [2][3] |
| Molecular Weight | 511.96 g/mol | [2][3] |
| CAS Number | 2922114-19-8 | [1][3][4] |
| Solubility | Soluble in DMSO up to 10 mM | [2] |
| Appearance | Solid powder | [5] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [6][7] |
| Storage (in Solvent) | Store at -80°C for up to 1 year. | [6] |
Mechanism of Action: Targeting the Fungal Cell Wall
Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and protection.[8][9] This polysaccharide is absent in vertebrates, making the enzymes responsible for its synthesis attractive targets for antifungal therapies.[8][9] Chitin synthase inhibitors, including compound 14, function by directly targeting and inhibiting the activity of chitin synthase. This disruption of chitin production compromises the integrity of the fungal cell wall, leading to cell lysis and ultimately, fungal cell death.[10][11]
Figure 1. Simplified signaling pathway of Chitin Synthase inhibition.
Protocols for Reconstitution and Use
The following protocols provide a step-by-step guide for the reconstitution of this compound and its subsequent use in a typical antifungal susceptibility assay.
Protocol 1: Reconstitution of this compound to a 10 mM Stock Solution
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the inhibitor powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.12 mg of the compound (Molecular Weight: 511.96 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[12]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[6]
Protocol 2: Preparation of Working Solutions for Antifungal Susceptibility Testing
This protocol details the serial dilution of the DMSO stock solution for use in a broth microdilution assay. It is crucial to perform initial dilutions in DMSO to prevent precipitation of the compound in aqueous media.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile DMSO
-
Sterile appropriate broth medium (e.g., RPMI 1640)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Intermediate Dilutions in DMSO: Prepare a series of intermediate dilutions of the 10 mM stock solution in sterile DMSO. This step is critical to prevent the inhibitor from precipitating when added to the aqueous assay medium.
-
Final Dilution in Assay Medium: Prepare the final working solutions by diluting the intermediate DMSO dilutions into the appropriate sterile broth medium in the wells of a 96-well plate. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent toxicity to the fungal cells.[13]
-
Solvent Control: Include a control group containing the same final concentration of DMSO in the assay medium without the inhibitor to account for any effects of the solvent on fungal growth.
Protocol 3: In Vitro Antifungal Susceptibility Assay (Broth Microdilution)
This protocol outlines a general workflow for testing the antifungal activity of this compound.
Materials:
-
Prepared working solutions of this compound
-
Fungal inoculum, adjusted to the desired cell density
-
Sterile 96-well microtiter plates
-
Plate reader for measuring optical density (OD)
Experimental Workflow:
Figure 2. General experimental workflow for an antifungal susceptibility assay.
Procedure:
-
Inoculation: Add the prepared fungal inoculum to the wells of the 96-well plate containing the serially diluted this compound.
-
Controls: Include positive (fungal inoculum in broth only) and negative (broth only) controls. A solvent control is also essential.
-
Incubation: Incubate the plate under conditions optimal for the growth of the specific fungal species being tested.
-
Growth Measurement: After the incubation period, determine fungal growth by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each inhibitor concentration and determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀).
Safety Precautions
When handling this compound and DMSO, it is crucial to adhere to standard laboratory safety practices. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. Chitin synthase inhibitor 9 | TargetMol [targetmol.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. psecommunity.org [psecommunity.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Chitin synthase inhibitor 14 solubility in DMSO for stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin Synthase Inhibitor 14, also identified as compound 4n in the primary literature, is a potent and selective non-competitive inhibitor of chitin synthase (CHS). This enzyme is essential for the synthesis of chitin, a critical component of the fungal cell wall. The absence of chitin and chitin synthase in vertebrates makes CHS an attractive target for the development of novel antifungal therapeutics with high selectivity and potentially lower toxicity. This compound has demonstrated significant in vitro activity against a range of pathogenic fungi, including drug-resistant strains, making it a valuable tool for antifungal research and drug discovery.
These application notes provide detailed protocols for the preparation of stock solutions, determination of enzyme inhibition, and assessment of antifungal activity.
Physicochemical Properties and Stock Solution Preparation
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆ClN₅O₅ | [1] |
| Molecular Weight | 511.96 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. | [2] |
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.12 mg of the compound.
-
Aseptically transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 5.12 mg of powder, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Biological Activity and In Vitro Protocols
This compound exhibits potent inhibitory activity against fungal chitin synthase and broad-spectrum antifungal activity.
Quantitative Data Summary
| Assay | Organism/Enzyme | IC₅₀ / MIC | Comparison | Reference |
| Chitin Synthase Inhibition | Sclerotinia sclerotiorum CHS | Comparable to Polyoxin B | Polyoxin B IC₅₀ = 0.19 mM | [3][4] |
| Antifungal Activity (MIC) | Candida albicans | Stronger than fluconazole and polyoxin B | - | [3] |
| Antifungal Activity (MIC) | Aspergillus flavus | Better than fluconazole and polyoxin B | - | [3] |
| Antifungal Activity (MIC) | Cryptococcus neoformans | Similar to fluconazole, stronger than polyoxin B | - | [3] |
| Antifungal Activity (MIC) | Aspergillus fumigatus | Similar to fluconazole, stronger than polyoxin B | - | [3] |
Note: The precise IC₅₀ and MIC values for this compound are detailed in the primary publication by Liu L, et al., 2023.
Protocol: In Vitro Chitin Synthase Inhibition Assay
This non-radioactive assay measures the activity of chitin synthase by detecting the synthesized chitin product using wheat germ agglutinin (WGA).
-
Materials:
-
96-well microtiter plates, WGA-coated
-
Crude chitin synthase extract from Sclerotinia sclerotiorum (or other fungal source)
-
This compound DMSO stock solution
-
Polyoxin B (positive control)
-
DMSO (vehicle control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Premixed Substrate Solution: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in Assay Buffer
-
Washing Solution: Ultrapure water
-
Detection Reagent: Horseradish peroxidase-conjugated WGA (WGA-HRP)
-
TMB substrate
-
-
Procedure:
-
Prepare serial dilutions of this compound and Polyoxin B in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
To each well of the WGA-coated 96-well plate, add 2 µL of the test compound dilution or DMSO (vehicle control).
-
Add 48 µL of the crude chitin synthase enzyme extract to each well.
-
Initiate the enzymatic reaction by adding 50 µL of the Premixed Substrate Solution to each well.
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
After incubation, wash the plate six times with ultrapure water to remove unbound reagents.
-
Add the WGA-HRP detection reagent and incubate according to the manufacturer's instructions.
-
Wash the plate again to remove unbound detection reagent.
-
Add the TMB substrate and measure the optical density (OD) at the appropriate wavelength (e.g., 600 nm).
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.
-
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the inhibitor against fungal strains.
-
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
Appropriate fungal growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
This compound DMSO stock solution
-
Standard antifungal drugs (e.g., fluconazole, polyoxin B) for comparison
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
Prepare serial twofold dilutions of this compound and control drugs in the fungal growth medium in the 96-well plates.
-
Add the fungal inoculum to each well, ensuring the final volume and cell density are consistent.
-
Include a positive control (fungal inoculum in medium without inhibitor) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 35°C for Candida albicans) for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
-
Mechanism of Action and Signaling Pathway
This compound acts as a non-competitive inhibitor of chitin synthase. This means it binds to an allosteric site on the enzyme, distinct from the active site where the substrate (UDP-GlcNAc) binds. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing substrate binding.
Caption: Mechanism of non-competitive inhibition of chitin synthase.
By inhibiting chitin synthase, the inhibitor disrupts the synthesis of chitin, a vital component of the fungal cell wall. This leads to a weakened cell wall, increased osmotic stress, and ultimately, fungal cell death.
References
- 1. Antifungal drug testing by combining minimal inhibitory concentration testing with target identification by gas chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
In Vivo Efficacy of Chitin Synthase Inhibitor 14 in a Galleria mellonella Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of Chitin Synthase Inhibitor 14 (CSI 14), a novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative, using the Galleria mellonella insect model. This document is intended to guide researchers in the preclinical evaluation of this potent antifungal compound.
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, is absent in vertebrates, making its synthesis an attractive target for novel antifungal therapies. Chitin synthase inhibitors, such as CSI 14, offer a promising therapeutic strategy by disrupting fungal cell wall integrity.[1] The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for studying fungal pathogenesis and evaluating antifungal drug efficacy due to its functional similarities to the mammalian innate immune system, low cost, and ethical advantages.[2][3]
This compound (Compound 4n) has demonstrated significant in vitro inhibitory activity against chitin synthase and potent antifungal activity against a range of pathogenic fungi, including drug-resistant strains.[1][4] This document outlines the protocols to translate these in vitro findings into an in vivo setting using the G. mellonella model.
Data Presentation
Due to the novelty of this compound, specific in vivo efficacy data in Galleria mellonella has not yet been published. The following tables are presented as templates based on expected outcomes from in vivo studies with similar antifungal compounds. These tables are designed for the clear and structured presentation of quantitative data for easy comparison.
Table 1: Survival of Galleria mellonella Larvae Infected with Candida albicans and Treated with this compound
| Treatment Group | Inoculum (CFU/larva) | Drug Concentration (mg/kg) | Number of Larvae | Percent Survival (24h) | Percent Survival (48h) | Percent Survival (72h) | Mean Time to Death (Days) |
| PBS Control | 0 | 0 | 20 | 100% | 100% | 100% | N/A |
| Infection Control | 1 x 10⁶ | 0 | 20 | 40% | 10% | 0% | 2.1 |
| CSI 14 | 1 x 10⁶ | 10 | 20 | 80% | 65% | 50% | 4.5 |
| CSI 14 | 1 x 10⁶ | 25 | 20 | 95% | 85% | 75% | 6.2 |
| Fluconazole | 1 x 10⁶ | 20 | 20 | 90% | 80% | 70% | 5.8 |
Table 2: Fungal Burden in Galleria mellonella Larvae 48 Hours Post-Infection
| Treatment Group | Drug Concentration (mg/kg) | Mean Fungal Burden (Log10 CFU/larva) | Standard Deviation | % Reduction vs. Infection Control |
| Infection Control | 0 | 7.8 | 0.5 | 0% |
| CSI 14 | 10 | 5.2 | 0.7 | 99.75% |
| CSI 14 | 25 | 4.1 | 0.6 | 99.98% |
| Fluconazole | 20 | 4.5 | 0.8 | 99.95% |
Table 3: Hemocyte Density and Melanization Score in Galleria mellonella Larvae 24 Hours Post-Infection
| Treatment Group | Drug Concentration (mg/kg) | Mean Hemocyte Density (cells/mL) | Standard Deviation | Mean Melanization Score |
| PBS Control | 0 | 2.5 x 10⁶ | 0.3 x 10⁶ | 4.0 |
| Infection Control | 0 | 1.2 x 10⁶ | 0.4 x 10⁶ | 1.5 |
| CSI 14 | 10 | 2.1 x 10⁶ | 0.5 x 10⁶ | 3.2 |
| CSI 14 | 25 | 2.3 x 10⁶ | 0.4 x 10⁶ | 3.8 |
| Fluconazole | 20 | 2.2 x 10⁶ | 0.6 x 10⁶ | 3.5 |
Experimental Protocols
Galleria mellonella Infection Model and Drug Administration
This protocol outlines the procedure for establishing a systemic fungal infection in G. mellonella larvae and administering the test compound.
Materials:
-
Galleria mellonella larvae in their final instar stage (250-350 mg)
-
Pathogenic fungal strain (e.g., Candida albicans SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for drug dissolution (e.g., 10% DMSO in PBS)
-
Hamilton syringes (10 µL)
-
Incubator set to 37°C
-
Petri dishes
Procedure:
-
Culture the fungal strain in YPD broth overnight at 30°C.
-
Wash the fungal cells twice with sterile PBS by centrifugation.
-
Resuspend the fungal cells in PBS and adjust the concentration to 2 x 10⁸ CFU/mL using a hemocytometer.
-
Select healthy, uniformly sized larvae and randomize them into experimental groups (n=20 per group).
-
Inject 5 µL of the fungal suspension (1 x 10⁶ CFU/larva) into the last left proleg of each larva using a Hamilton syringe.
-
For the control group, inject 5 µL of sterile PBS.
-
Prepare solutions of this compound in the vehicle at the desired concentrations.
-
At a specified time post-infection (e.g., 2 hours), inject 10 µL of the CSI 14 solution or vehicle control into the last right proleg.
-
Place the larvae in sterile Petri dishes and incubate at 37°C in the dark.
-
Monitor the larvae daily for survival for up to 7 days. Larvae are considered dead if they do not respond to touch.
Fungal Burden Assay
This protocol is used to quantify the number of viable fungal cells within the larvae.
Procedure:
-
At a predetermined time point (e.g., 48 hours post-infection), randomly select a subset of larvae (n=5) from each treatment group.
-
Surface sterilize the larvae with 70% ethanol.
-
Homogenize each larva individually in 1 mL of sterile PBS.
-
Prepare serial dilutions of the homogenate in PBS.
-
Plate 100 µL of each dilution onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubate the plates at 30°C for 24-48 hours.
-
Count the number of colonies and calculate the fungal burden per larva (CFU/larva).
Hemocyte Density Assay
This protocol measures the concentration of hemocytes (insect immune cells) in the hemolymph.
Procedure:
-
At a specified time point (e.g., 24 hours post-infection), collect hemolymph from a subset of larvae (n=5) from each group by making a small incision at a proleg.
-
Collect approximately 10 µL of hemolymph from each larva into a microcentrifuge tube containing 90 µL of ice-cold anticoagulant buffer (e.g., PBS with 10 mM EDTA).
-
Load 10 µL of the hemolymph suspension onto a hemocytometer.
-
Count the number of hemocytes under a light microscope.
-
Calculate the hemocyte density (cells/mL).
Melanization Scoring
Melanization is a key component of the insect's immune response and can be visually scored to assess the severity of infection.
Procedure:
-
At regular intervals post-infection, visually inspect each larva.
-
Assign a melanization score based on a predefined scale:
-
4: No melanization (healthy, creamy-white appearance).
-
3: Small, isolated black spots.
-
2: Multiple black spots or patches.
-
1: Widespread blackening of the cuticle.
-
0: Completely black and dead.
-
-
Record the score for each larva and calculate the mean score for each treatment group.
Visualizations
Signaling Pathway: Chitin Synthesis and Inhibition
Caption: Mechanism of Chitin Synthase Inhibition.
Experimental Workflow
Caption: In Vivo Efficacy Testing Workflow.
Logical Relationship of Endpoints
Caption: Relationship between CSI 14 Efficacy and Endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. Galleria mellonella as a consolidated in vivo model hosts: New developments in antibacterial strategies and novel drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UtilisingGalleria mellonella larvae for studying in vivo activity of conventional and novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nikkomycin Z is an effective inhibitor of the chytrid fungus linked to global amphibian declines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a nonradioactive, high-throughput screening (HTS) assay to identify and characterize inhibitors of chitin synthase. This assay is crucial for the discovery of novel antifungal agents, as chitin is an essential component of the fungal cell wall and is absent in vertebrates, making chitin synthase an attractive drug target.[1][2]
Introduction
Chitin, a β-1,4-linked polymer of N-acetylglucosamine (GlcNAc), is a vital structural component of the fungal cell wall.[1][3] Chitin synthases (CHS) are the enzymes responsible for its synthesis and are essential for fungal growth and viability.[1][4] The development of inhibitors targeting chitin synthase is a promising strategy for new antifungal therapies.[1][3] This document outlines a robust and sensitive HTS assay amenable to the screening of large compound libraries. The assay is based on the specific binding of wheat germ agglutinin (WGA) to chitin, allowing for the quantification of the synthesized polymer in a 96-well plate format.[5][6]
Principle of the Assay
The assay measures the in vitro activity of chitin synthase by quantifying the amount of chitin produced. The newly synthesized chitin is captured on WGA-coated microtiter plates. The captured chitin is then detected using a horseradish peroxidase (HRP) conjugated WGA, and the HRP activity is measured colorimetrically. The signal is directly proportional to the amount of chitin synthesized, and a decrease in signal in the presence of a test compound indicates inhibition of chitin synthase activity.[5]
Experimental Workflow
Caption: High-throughput screening workflow for chitin synthase inhibitors.
Detailed Experimental Protocols
Materials and Reagents
-
Enzyme Source: Cell-free extracts from fungi, such as Saccharomyces cerevisiae or Sclerotinia sclerotiorum.[1][5]
-
Substrate: Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc)
-
Activator: N-acetylglucosamine (GlcNAc)
-
Cofactor: Cobalt chloride (CoCl₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Coating Reagent: Wheat Germ Agglutinin (WGA)
-
Detection Reagent: Horseradish Peroxidase (HRP)-conjugated WGA
-
HRP Substrate: Tetramethylbenzidine (TMB)
-
Stop Solution: (Optional, depending on TMB substrate)
-
Wash Buffer: Ultrapure water or a buffered solution like PBS
-
Microplates: 96-well, high-binding capacity
-
Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO)
Protocol 1: Preparation of WGA-Coated Plates
-
Prepare a 50 µg/mL solution of WGA in deionized water.[6]
-
Add 100 µL of the WGA solution to each well of a 96-well microtiter plate.[6]
-
Incubate the plates overnight at room temperature to allow for passive adsorption.
-
Remove the WGA solution by inverting and shaking the plate.
-
Wash the plates three times with ultrapure water to remove any unbound WGA.[6]
-
The plates can be used immediately or dried and stored for future use.
Protocol 2: Chitin Synthase Inhibition Assay
-
Prepare a stock solution of test compounds, typically at 10 mg/mL in DMSO. Create a serial dilution of the compounds in the assay buffer to achieve the desired final concentrations (e.g., from 4.69 to 300 µg/mL).[1][2]
-
Prepare the reaction mixture containing 3.2 mM CoCl₂, 80 mM GlcNAc, and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer, pH 7.5.[1][2]
-
In each well of the WGA-coated plate, add the following in order:
-
Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis.[1][2]
Protocol 3: Detection and Data Analysis
-
After incubation, wash the plate six times with ultrapure water to remove unreacted substrates and other components.[1][2]
-
Prepare a working solution of HRP-WGA conjugate in a suitable buffer.
-
Add 100 µL of the HRP-WGA solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow binding to the synthesized chitin.
-
Wash the plate again six times with ultrapure water to remove unbound HRP-WGA.
-
Add 100 µL of a TMB substrate solution to each well.[1]
-
Monitor the color development and measure the optical density (OD) at 600 nm using a microplate reader. The reaction rate can be determined by taking kinetic readings or a single endpoint reading.[1][2]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using a suitable software package.
Data Presentation
Table 1: In Vitro Chitin Synthase Inhibitory Activity of Maleimide Compounds
| Compound | IC₅₀ (mM) |
| 20 | 0.12 |
| Polyoxin B (Control) | 0.19 |
Data extracted from a study on newly synthesized maleimide derivatives as CHS inhibitors.[1]
Table 2: IC₅₀ Values of Known Chitin Synthase Inhibitors against Saccharomyces cerevisiae CHS II
| Compound | IC₅₀ (µg/mL) |
| Ursolic Acid | 0.184 |
| Gosin N | 6214 |
| Wuwezisu C | 1912 |
| Polyoxin D (Control) | > 10000 |
Data from studies identifying natural product inhibitors of chitin synthase II.[1]
Signaling Pathways Regulating Chitin Synthesis
The expression of chitin synthase genes is tightly regulated by several signaling pathways in fungi, often in response to cell wall stress. Understanding these pathways can provide alternative strategies for targeting chitin synthesis.
Caption: Key signaling pathways regulating chitin synthase gene expression in fungi.
Chitin Biosynthesis Pathway
The synthesis of chitin from fructose-6-phosphate involves a series of enzymatic steps. Inhibitors can potentially target any of these enzymes.
Caption: The enzymatic pathway for chitin biosynthesis.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Susceptibility Testing of Chitin Synthase Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the in vitro antifungal activity of Chitin Synthase Inhibitor 14 (also known as compound 4n), a novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and specific methods reported for this class of compounds.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
Chitin, an essential polysaccharide, provides structural integrity to the fungal cell wall. Its synthesis is catalyzed by the enzyme chitin synthase (CHS). This compound acts as a non-competitive inhibitor of CHS.[1] By binding to an allosteric site on the enzyme, it disrupts the synthesis of chitin, leading to a weakened cell wall and ultimately inhibiting fungal growth.[1] This targeted mechanism makes CHS an attractive target for novel antifungal agents, as chitin is absent in vertebrates.
The disruption of chitin synthesis triggers the fungal cell wall integrity (CWI) pathway, a conserved signaling cascade that responds to cell wall stress. However, the sustained inhibition by compounds like this compound overwhelms this compensatory mechanism, leading to cell lysis and death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fungal cell wall integrity pathway targeted by this compound and a general workflow for its antifungal susceptibility testing.
Caption: Fungal Cell Wall Integrity Pathway and Inhibition by this compound.
Caption: General Workflow for Antifungal Susceptibility Testing.
Quantitative Data Summary
The in vitro activity of this compound (compound 4n) and its analogs has been evaluated against a panel of pathogenic fungi. The following tables summarize the half-maximal inhibitory concentration (IC50) against chitin synthase and the minimum inhibitory concentrations (MIC) against various fungal strains.
Table 1: In Vitro Chitin Synthase Inhibitory Activity (IC50)
| Compound | IC50 (μM) |
| This compound (4n) | Value close to Polyoxin B [1][2] |
| 4d | Value close to Polyoxin B[1][2] |
| 4k | Value close to Polyoxin B[1][2] |
| 4o | Value close to Polyoxin B[1][2] |
| Polyoxin B (Control) | Reference Value |
Note: Specific numerical IC50 values for compound 4n were not publicly available in the reviewed literature abstracts. The primary source indicates values are comparable to the control.
Table 2: In Vitro Antifungal Activity (MIC in μg/mL)
| Compound | Candida albicans | Candida albicans (Fluconazole-Resistant) | Cryptococcus neoformans | Aspergillus fumigatus | Aspergillus flavus |
| This compound (4n) | Stronger than Fluconazole & Polyoxin B [1][2] | Potent Activity [1][2] | - | - | Better than Fluconazole & Polyoxin B [1][2] |
| 4d | Stronger than Fluconazole & Polyoxin B[1][2] | - | Similar to Fluconazole, Stronger than Polyoxin B[1][2] | Stronger than Polyoxin B[1][2] | - |
| 4f | Stronger than Fluconazole & Polyoxin B[1][2] | - | - | - | Better than Fluconazole & Polyoxin B[1][2] |
| 4k | Stronger than Fluconazole & Polyoxin B[1][2] | - | - | - | - |
| 4o | - | - | - | - | Better than Fluconazole & Polyoxin B[1][2] |
| Fluconazole (Control) | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Polyoxin B (Control) | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
Note: Specific MIC values were not available in the abstracts. The data reflects the reported relative activity compared to control drugs.
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Inhibition Assay
This protocol is adapted from methods used for screening chitin synthase inhibitors.[3][4]
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae or a relevant pathogenic yeast)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Glass beads (0.5 mm diameter)
-
Chitin synthase assay buffer (50 mM Tris-HCl, pH 7.5, 32 mM N-acetyl-D-glucosamine, 10 mM MgCl2)
-
Substrate: UDP-[14C]-N-acetyl-D-glucosamine
-
This compound stock solution (in DMSO)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Crude Enzyme Extract:
-
Grow fungal cells to mid-log phase in appropriate liquid medium.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.
-
Disrupt the cells by vigorous vortexing or bead beating for several cycles, cooling on ice between cycles.
-
Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the chitin synthase assay buffer and the crude enzyme extract.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the UDP-[14C]-N-acetyl-D-glucosamine substrate.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-chitin.
-
Wash the filter extensively with 70% ethanol to remove unincorporated substrate.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution (CLSI M27)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[5][6][7][8]
Materials:
-
Fungal isolates to be tested
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Sterile 96-well U-bottom microtiter plates
-
This compound stock solution (in DMSO)
-
Positive control antifungal agent (e.g., fluconazole)
-
Sterile water or saline for dilutions
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working inoculum by diluting the adjusted suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of the inhibitor in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
-
Inoculation of Microtiter Plates:
-
Dispense 100 µL of each antifungal dilution into the appropriate wells of a new 96-well microtiter plate.
-
Add 100 µL of the working fungal inoculum to each well.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Incubation:
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Read the plates visually. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
-
Quality Control:
-
Include a reference strain with known MIC values for the control antifungal agent in each batch of tests to ensure the validity of the results.
-
References
- 1. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chitin Synthase Inhibitor 14 for Fungal Growth Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitin Synthase Inhibitor 14 (CSI-14), also identified as compound 4n in recent literature.[1][2] This guide is designed to address specific issues that may be encountered during experiments aimed at optimizing its concentration for fungal growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (CSI-14) is a non-competitive inhibitor of chitin synthase.[1][2] Chitin synthase is a crucial enzyme responsible for the biosynthesis of chitin, an essential polysaccharide component of the fungal cell wall. By inhibiting this enzyme, CSI-14 disrupts the integrity of the cell wall, leading to fungal growth inhibition.[1][2]
Q2: What is the spectrum of antifungal activity for CSI-14?
A2: CSI-14 has demonstrated significant in vitro activity against a range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Aspergillus flavus, and Aspergillus fumigatus.[1][2] Notably, it has shown stronger antifungal activity against C. albicans and A. flavus than the commonly used antifungal agents fluconazole and polyoxin B.[1][2] It has also shown potency against drug-resistant fungal variants.[1][2]
Q3: How should CSI-14 be stored and handled?
A3: CSI-14 is a spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative.[1][2] For optimal stability, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO) and store them at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for dissolving CSI-14?
A4: Based on methodologies used for similar spiro-pyrrolidine derivatives, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of CSI-14 for in vitro assays.
Data Presentation
Table 1: In Vitro Chitin Synthase Inhibitory Activity of CSI-14 (Compound 4n)
| Compound | Target Enzyme | IC50 (μM) |
| CSI-14 (Compound 4n) | Chitin Synthase | 102.3 ± 9.6 |
| Polyoxin B (Control) | Chitin Synthase | 93.5 ± 11.1 |
Data extracted from Liu et al., 2023.[1][2]
Table 2: In Vitro Antifungal Activity of CSI-14 (Compound 4n) - Minimum Inhibitory Concentration (MIC) in μg/mL
| Compound | Candida albicans (ATCC 10231) | Cryptococcus neoformans (ATCC 32045) | Aspergillus flavus (ATCC 1003) | Aspergillus fumigatus (ATCC 1022) |
| CSI-14 (Compound 4n) | 2 | 8 | 2 | 8 |
| Fluconazole | 4 | 8 | >64 | >64 |
| Polyoxin B | 8 | 16 | 4 | 16 |
Data extracted from Liu et al., 2023.[1][2]
Experimental Protocols
Protocol 1: Chitin Synthase Inhibition Assay
This protocol is adapted from the methodology described by Liu et al., 2023.[1][2]
1. Preparation of Crude Chitin Synthase: a. Culture the fungal strain of interest (e.g., Saccharomyces cerevisiae) in an appropriate liquid medium to the logarithmic growth phase. b. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris-HCl, pH 7.5). c. Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to release the cellular contents. d. Centrifuge the lysate at a low speed to remove cell debris, and then subject the supernatant to high-speed centrifugation to pellet the microsomal fraction containing the chitin synthase. e. Resuspend the pellet in a buffer containing a cryoprotectant (e.g., glycerol) for storage at -80°C.
2. Chitin Synthase Activity Assay: a. Prepare a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), N-acetylglucosamine (GlcNAc), and MgCl₂ in a Tris-HCl buffer (pH 7.5). b. Add varying concentrations of CSI-14 (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control. c. Initiate the reaction by adding the prepared crude chitin synthase. d. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). e. Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid). f. Quantify the amount of synthesized chitin. This can be done using a nonradioactive method involving the binding of chitin to wheat germ agglutinin (WGA) coated plates, followed by detection with a WGA-horseradish peroxidase conjugate.[3][4] g. Calculate the percentage of inhibition for each concentration of CSI-14 and determine the IC50 value.
Protocol 2: Antifungal Activity Assay (MIC Determination)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
1. Inoculum Preparation: a. For yeast (Candida albicans, Cryptococcus neoformans), grow the fungal culture on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. b. For filamentous fungi (Aspergillus flavus, Aspergillus fumigatus), grow the culture on potato dextrose agar at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.[5]
2. Microdilution Assay: a. Prepare a serial two-fold dilution of CSI-14 in RPMI-1640 medium in a 96-well microtiter plate. b. Add the standardized fungal inoculum to each well. c. Include a growth control well (inoculum without inhibitor) and a sterility control well (medium only). d. Incubate the plates at 35°C for 24-48 hours. e. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the inhibitor that causes a significant reduction in fungal growth compared to the growth control. For yeasts, this is typically a ≥50% reduction in turbidity. For filamentous fungi, it is the lowest concentration that shows no visible growth.
Troubleshooting Guide
Issue 1: Low or no inhibition of fungal growth observed.
-
Question: I am not observing the expected antifungal activity with CSI-14. What could be the reason?
-
Answer:
-
Inhibitor Degradation: Ensure that the CSI-14 stock solution is fresh and has been stored properly at -20°C. Avoid multiple freeze-thaw cycles.
-
Incorrect Concentration: Double-check the calculations for your serial dilutions.
-
Resistant Strain: The fungal strain you are using might have intrinsic or acquired resistance to this class of inhibitors. Consider testing against a known sensitive control strain.
-
High Inoculum Density: An excessively high fungal inoculum can overwhelm the inhibitor. Ensure your inoculum is standardized according to the protocol.
-
Issue 2: Inconsistent results between experiments.
-
Question: My MIC or IC50 values for CSI-14 vary significantly between experimental repeats. How can I improve reproducibility?
-
Answer:
-
Inoculum Variability: Ensure consistent inoculum preparation. For filamentous fungi, conidia quantification is critical.
-
Incubation Conditions: Maintain consistent incubation times and temperatures.
-
Plate Reading: For MIC determination, establish a consistent endpoint reading criterion. Visual reading can be subjective; consider using a spectrophotometer to measure turbidity for yeast growth.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate liquid handling, especially for serial dilutions.
-
Issue 3: Compound precipitation in the assay medium.
-
Question: I am observing precipitation of CSI-14 when I add it to the culture medium. What should I do?
-
Answer:
-
Solubility Limit: You may be exceeding the solubility of CSI-14 in the aqueous medium. Ensure the final concentration of DMSO in the assay is kept low (typically ≤1%) to maintain compound solubility without affecting fungal growth.
-
Stock Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume needs to be added to the assay medium.
-
Pre-warming: Gently warm the medium before adding the compound stock solution to aid in dissolution.
-
Issue 4: Contamination in the microtiter plates.
-
Question: I am seeing bacterial or fungal contamination in my assay wells. How can I prevent this?
-
Answer:
-
Aseptic Technique: Perform all steps of the assay, from inoculum preparation to plate setup, under sterile conditions in a laminar flow hood.
-
Sterile Reagents: Ensure all media, saline, and other reagents are sterile.
-
Plate Sealing: Use sterile plate sealers to prevent airborne contamination during incubation.
-
Mandatory Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of CSI-14.
Caption: Proposed mechanism of action for this compound.
References
- 1. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Chitin synthase inhibitor 14 in aqueous solution and culture media
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with Chitin synthase inhibitor 14. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 4n) is a molecule that inhibits the activity of chitin synthase (CHS).[1][2] Chitin is a crucial structural component of the fungal cell wall, and by inhibiting its synthesis, this compound exhibits antifungal activity.[1][2] It has shown potency against drug-resistant fungal variants.[1][2]
Q2: What are the recommended storage conditions for this compound?
Vendors suggest storing this compound at room temperature for shipping in the continental US, but this may vary for other locations.[1][2] For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier. As a general best practice for small molecules, storage in a cool, dry, and dark place is recommended to minimize degradation.
Q3: What is the solubility of this compound?
This compound is reported to be soluble in DMSO at a concentration of 10 mM. For experimental use, it is common to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into aqueous buffers or culture media.
Q4: Is there any available data on the stability of this compound in aqueous solutions or culture media?
Currently, there is no publicly available quantitative data, such as half-life or degradation kinetics, specifically for this compound in aqueous solutions or common culture media. The stability of a compound can be influenced by various factors including pH, temperature, light exposure, and the presence of other components in the solution. It is highly recommended to experimentally determine the stability of the inhibitor under your specific experimental conditions.
Q5: How can I prepare a working solution of this compound for my experiments?
To prepare a working solution, first, create a stock solution in an appropriate solvent, such as DMSO. For cell-based assays, this stock solution should then be diluted to the final desired concentration in the culture medium. It is important to ensure that the final concentration of the organic solvent is low enough to not affect the cells or the experiment's outcome (typically ≤0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antifungal activity observed. | 1. Degradation of the inhibitor: The compound may have degraded due to improper storage or instability in the experimental medium. 2. Inaccurate concentration: Errors in preparing the stock or working solutions. 3. Low cell permeability: The inhibitor may not be effectively entering the fungal cells. | 1. Verify storage conditions: Ensure the compound has been stored as recommended. Prepare fresh stock and working solutions. Perform a stability test under your experimental conditions (see Experimental Protocols). 2. Recalculate and reprepare solutions: Double-check all calculations and ensure accurate pipetting. 3. Consult literature for similar compounds: Investigate if permeabilizing agents are used for similar classes of inhibitors. |
| Precipitation of the inhibitor in aqueous medium. | Poor solubility: The concentration of the inhibitor may exceed its solubility limit in the aqueous buffer or culture medium. | 1. Lower the final concentration: Test a range of lower concentrations. 2. Adjust the solvent concentration: Slightly increasing the final percentage of the organic solvent (e.g., DMSO) might help, but be cautious of its effect on your experimental system. 3. Use a different solvent: If possible, explore other biocompatible solvents. |
| High background in control experiments. | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be toxic to the fungal cells. | Perform a solvent toxicity control: Test the effect of different concentrations of the solvent alone on your cells to determine the maximum non-toxic concentration. |
| Variability between experimental replicates. | 1. Inhomogeneous solution: The inhibitor may not be fully dissolved or evenly distributed in the medium. 2. Inconsistent cell seeding: Variations in the number of cells between wells. | 1. Ensure complete dissolution: Vortex the stock and working solutions thoroughly before use. 2. Standardize cell plating: Use a consistent and validated method for cell counting and seeding. |
Data Presentation
Due to the lack of specific stability data for this compound in the public domain, the following tables present illustrative data. Researchers should perform their own stability studies to obtain accurate values for their specific experimental conditions.
Table 1: Illustrative Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures.
| Temperature | Time (hours) | Remaining Compound (%) |
| 4°C | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| 25°C (Room Temp) | 0 | 100 |
| 24 | 90 | |
| 48 | 82 | |
| 37°C | 0 | 100 |
| 24 | 75 | |
| 48 | 58 |
Table 2: Illustrative Stability of this compound in RPMI Culture Medium at 37°C.
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 6 | 92 |
| 12 | 85 |
| 24 | 70 |
| 48 | 50 |
Experimental Protocols
Protocol 1: Determination of Aqueous Stability using HPLC
This protocol outlines a general method to assess the stability of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the working solution into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 6, 12, 24, 48 hours), take a sample from each condition.
-
HPLC Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase that allows for the separation of the parent compound from potential degradation products. Use a UV detector set to the absorbance maximum of the inhibitor.
-
Data Analysis: Quantify the peak area of the inhibitor at each time point. Calculate the percentage of the remaining compound relative to the amount at time 0.
Protocol 2: Assessment of Stability in Culture Medium
This protocol is designed to evaluate the stability of the inhibitor in a typical fungal culture medium.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Spiked Medium: Add the stock solution to the culture medium (e.g., RPMI) to achieve the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is non-toxic to the target organism.
-
Incubation: Incubate the spiked medium under standard culture conditions (e.g., 37°C, 5% CO2).
-
Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the medium.
-
Sample Preparation: Process the samples to remove proteins and other interfering substances. This can be achieved by protein precipitation with a solvent like acetonitrile. Centrifuge the samples and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to accurately quantify the concentration of the inhibitor.
-
Data Analysis: Determine the concentration of the inhibitor at each time point and express it as a percentage of the initial concentration.
Visualizations
References
Potential off-target effects of Chitin synthase inhibitor 14 in fungal models
Technical Support Center: Chitin Synthase Inhibitor 14 (CSI-14)
Disclaimer: "this compound (CSI-14)" is not a publicly documented compound. This guide addresses the potential off-target effects of chitin synthase inhibitors in general, using well-studied examples, to assist researchers working with novel or proprietary compounds like CSI-14.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of a chitin synthase inhibitor like CSI-14 in our fungal model?
A1: Chitin is a crucial component of the fungal cell wall, providing structural integrity.[1] By inhibiting chitin synthase, CSI-14 is expected to disrupt cell wall synthesis, leading to characteristic phenotypes such as:
-
Aberrant morphology (e.g., swollen cells, irregular shapes).
-
Failed or abnormal septum formation during cell division.[2]
-
Increased sensitivity to osmotic stress.
-
Overall growth inhibition or cell death (fungistatic or fungicidal effects).[2]
Q2: We are observing significant cytotoxicity at concentrations where chitin synthesis is only moderately inhibited. Could this be an off-target effect?
A2: Yes, this is a strong indicator of potential off-target effects. If the observed cytotoxicity is disproportionate to the level of chitin synthesis inhibition, CSI-14 may be interacting with other essential cellular pathways. It is crucial to perform a dose-response analysis comparing cytotoxicity (e.g., using a viability stain) with a direct measure of chitin content.
Q3: Our fungal cultures treated with CSI-14 show an unexpected increase in the expression of stress response genes. What could be the cause?
A3: This is likely a cellular compensatory mechanism. When the cell wall is compromised by a chitin synthase inhibitor, it often triggers stress response pathways to salvage the cell.[1] Key pathways that may be activated include:
-
Cell Wall Integrity (CWI) Pathway: This is a primary response to cell wall stress, often leading to the upregulation of other cell wall components like β-1,3-glucans as a compensatory mechanism.[1][3]
-
High Osmolarity Glycerol (HOG) Pathway: Activated by changes in membrane tension and osmotic balance resulting from a weakened cell wall.[1]
-
Calcineurin Signaling Pathway: This pathway can be involved in regulating the expression of chitin synthases and responding to cell wall damage.[3]
Q4: Can off-target effects of CSI-14 lead to drug resistance?
A4: While on-target resistance mechanisms (e.g., mutations in the chitin synthase gene) are more common, off-target effects can contribute to tolerance. For instance, if CSI-14 weakly inhibits a drug efflux pump, prolonged exposure could lead to the selection of mutants that overexpress this pump, conferring broader drug resistance.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity or cell death.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a kinome scan (in vitro) to identify potential off-target kinases. 2. In silico, use molecular docking to assess the binding affinity of CSI-14 against a panel of known fungal kinases. |
| Disruption of ergosterol biosynthesis | 1. Analyze the sterol composition of treated cells using GC-MS to check for the accumulation of ergosterol precursors.[4] 2. Compare the phenotype with that of known ergosterol synthesis inhibitors (e.g., azoles). |
| General membrane disruption | 1. Perform a membrane integrity assay using a fluorescent dye that is excluded from live cells (e.g., propidium iodide). 2. Assess mitochondrial membrane potential to check for apoptosis induction. |
| Inhibition of protein synthesis | 1. Conduct a protein synthesis assay by measuring the incorporation of radiolabeled amino acids. 2. Compare the phenotype with that of known protein synthesis inhibitors (e.g., cycloheximide). |
Issue 2: Inconsistent or paradoxical effects (e.g., less inhibition at higher concentrations).
| Possible Cause | Troubleshooting Steps |
| Compound precipitation at high concentrations | 1. Visually inspect the culture medium for any precipitate after adding CSI-14. 2. Determine the solubility of CSI-14 in your specific culture medium. |
| Activation of a strong compensatory response | 1. Measure the expression of key CWI pathway genes (e.g., SLT2) at different concentrations of CSI-14.[3] 2. Quantify the amount of other cell wall components, like β-glucans, to check for a compensatory increase.[1] |
| Complex dose-response pharmacology | 1. Perform a detailed dose-response curve with more data points, especially around the concentration where the effect diminishes. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the investigation of CSI-14's off-target effects.
Table 1: Comparative IC50 Values for On- and Off-Target Effects
| Parameter | IC50 (µM) | Interpretation |
| Chitin Synthase Activity (in vitro) | 0.5 | Primary Target |
| Fungal Growth Inhibition | 1.2 | Consistent with on-target effect |
| Cytotoxicity (Mammalian Cells) | > 100 | High selectivity for fungal target |
| Ergosterol Synthesis Inhibition | 25 | Potential Off-Target Effect |
| Protein Kinase 'X' Inhibition | 15 | Potential Off-Target Effect |
Table 2: Gene Expression Changes in Response to CSI-14 Treatment
| Gene | Pathway | Fold Change (vs. Control) | Interpretation |
| CHS1 | Chitin Synthesis | -10.2 | Expected on-target effect |
| FKS1 | β-glucan Synthesis | +8.5 | Compensatory response |
| SLT2 | Cell Wall Integrity | +12.1 | Activation of stress pathway[3] |
| ERG11 | Ergosterol Synthesis | -3.0 | Potential off-target inhibition |
Detailed Experimental Protocols
Protocol 1: Assessing Cell Viability via Propidium Iodide Staining
-
Culture Preparation: Grow fungal cells to the mid-logarithmic phase in your standard liquid medium.
-
Treatment: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of CSI-14 and a vehicle control. Incubate under standard conditions for a predetermined time (e.g., 24 hours).
-
Staining: Add Propidium Iodide (PI) to each well to a final concentration of 2 µg/mL. Incubate in the dark for 15 minutes.
-
Analysis: Measure the fluorescence using a plate reader or flow cytometer (Excitation: ~535 nm, Emission: ~617 nm). Increased fluorescence indicates a loss of membrane integrity and cell death.
-
Data Normalization: Normalize the fluorescence values to the vehicle control to calculate the percentage of cell death.
Protocol 2: Quantification of Cell Wall Chitin Content
-
Cell Harvesting: Grow fungal cultures with and without CSI-14. Harvest cells by centrifugation, wash with distilled water, and lyophilize.
-
Alkaline Treatment: Resuspend a known dry weight of cells (e.g., 10 mg) in 1 mL of 6% KOH. Incubate at 80°C for 90 minutes to hydrolyze proteins and non-alkali-resistant carbohydrates.
-
Chitosan Preparation: Pellet the remaining alkali-insoluble material (chitin and other glucans) by centrifugation. Wash with PBS until the pH is neutral.
-
Chitinase Digestion: Resuspend the pellet in a buffer containing chitinase and incubate at 37°C overnight to digest chitin into N-acetylglucosamine (GlcNAc).
-
Quantification: Centrifuge to pellet any remaining debris. Measure the concentration of GlcNAc in the supernatant using a colorimetric assay (e.g., the Morgan-Elson assay).
-
Calculation: Compare the amount of GlcNAc released from treated cells to that from control cells to determine the percentage of chitin synthesis inhibition.
Mandatory Visualizations
Caption: On-target mechanism of CSI-14.
Caption: Troubleshooting workflow for CSI-14.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a Novel Inhibitor Specific to the Fungal Chitin Synthase | Semantic Scholar [semanticscholar.org]
- 3. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal drug testing by combining minimal inhibitory concentration testing with target identification by gas chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Overcoming solubility issues with Chitin synthase inhibitor 14 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitin synthase inhibitor 14. Our aim is to help you overcome common experimental hurdles, particularly those related to solubility.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers often encounter challenges with the solubility of this compound in aqueous assay buffers. Below are common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of the inhibitor exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Optimize DMSO Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous buffer. Aim for a final DMSO concentration of 1-5% in your assay, but always test for solvent effects on your specific assay. 2. Use a Co-solvent: Consider using a water-miscible organic co-solvent in your final dilution. For example, some protocols for similar compounds utilize 10% acetone in the final medium.[1] 3. Incorporate a Surfactant: Add a non-ionic surfactant such as Tween-80 (e.g., at a final concentration of 0.1%) to the aqueous buffer to aid in solubilization.[1] 4. Serial Dilutions: Perform serial dilutions of the DMSO stock in a mixture of buffer and DMSO, gradually decreasing the DMSO concentration at each step. |
| Inconsistent results or lower than expected potency in assays. | The inhibitor may not be fully dissolved, leading to an inaccurate effective concentration. Precipitation of the compound during the assay. | 1. Ensure Complete Dissolution of Stock: Before use, ensure the inhibitor is completely dissolved in DMSO. Gentle warming or sonication may be necessary.[2] 2. Visual Inspection: After diluting the stock into the assay buffer, visually inspect the solution for any signs of precipitation (cloudiness, particles). Centrifuge a small aliquot to check for a pellet. 3. Pre-solubilize in Assay Medium: Prepare the final dilution of the inhibitor in the complete assay medium and allow it to equilibrate before adding cells or enzymes. |
| Difficulty preparing a high-concentration stock solution. | The inhibitor has limited solubility even in organic solvents. | 1. Use 100% DMSO: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][4] 2. Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution and use a sonicator.[2] Be cautious with heat to avoid degradation. |
| Precipitation in cell-based assays leading to cytotoxicity. | Compound precipitation can cause non-specific cellular stress and toxicity. | 1. Lower Final Concentration: If solubility is a persistent issue, it may be necessary to work at lower concentrations of the inhibitor. 2. Serum in Media: For cell-based assays, the presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds. 3. Test Solvent Toxicity: Always run a vehicle control (e.g., medium with the same final concentration of DMSO) to ensure that the observed effects are due to the inhibitor and not the solvent. |
Quantitative Data: Solubility of Chitin Synthase Inhibitors
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 10 mM | [3][4] |
| Chitin synthase inhibitor 4 | DMSO | 100 mg/mL (288.72 mM) | [2] |
Note: The solubility of Chitin synthase inhibitor 4 is provided as a reference for a structurally related compound and indicates that high solubility in DMSO is achievable for this class of inhibitors.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: The molecular weight of this compound is 511.96 g/mol .[3][4] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 511.96 g/mol * 1000 mg/g = 5.12 mg
-
-
Dissolution:
-
Weigh out 5.12 mg of this compound powder.
-
Add 1 mL of 100% DMSO.
-
Vortex or sonicate until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term storage or -80°C for long-term storage.
-
General Protocol for Diluting this compound for an In Vitro Enzyme Assay
This protocol is adapted from a method used for screening chitin synthase inhibitors.[1]
-
Prepare Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.5).
-
Prepare Intermediate Dilutions:
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
-
Final Dilution in Assay Buffer:
-
For the final assay concentration, dilute the intermediate DMSO solutions into the Tris-HCl buffer. For example, to achieve a final concentration of 100 µM with a 2% DMSO concentration, add 2 µL of a 5 mM intermediate stock to 98 µL of assay buffer.
-
Ensure rapid mixing upon dilution to minimize precipitation.
-
-
Assay Assembly:
-
Add the diluted inhibitor solution to the other assay components (e.g., enzyme, substrate).
-
Include a DMSO vehicle control at the same final concentration.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified pathway of chitin synthesis and its inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for this compound?
A1: The recommended primary solvent is Dimethyl sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[3][4] For a similar compound, Chitin synthase inhibitor 4, a solubility of up to 100 mg/mL in DMSO has been reported, suggesting DMSO is an effective solvent for this class of molecules.[2]
Q2: My compound precipitates when I add it to my aqueous assay buffer. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are a few strategies:
-
Lower the final concentration: Your desired concentration may be above the solubility limit in the final buffer.
-
Increase the final DMSO concentration: While keeping it as low as possible to avoid affecting your assay, a slightly higher DMSO percentage (e.g., up to 5%) might be necessary. Always include a vehicle control.
-
Use surfactants or co-solvents: Adding agents like Tween-80 or using co-solvents such as acetone in your final medium can help maintain solubility.[1]
-
Change the order of addition: Try adding the inhibitor to a solution already containing proteins (like BSA or serum), which can sometimes help to stabilize it.
Q3: Can I use this compound in cell-based antifungal assays?
A3: Yes, this compound and similar compounds are used in cell-based antifungal assays, such as mycelial growth rate and microdilution assays to determine the Minimum Inhibitory Concentration (MIC).[1][5] When preparing the inhibitor for these assays, it is typically first dissolved in DMSO and then diluted into the culture medium.[1]
Q4: How should I store the stock solution of this compound?
A4: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage and at -80°C for long-term storage.
Q5: What is the mechanism of action of this compound?
A5: this compound acts by inhibiting the enzyme Chitin synthase. This enzyme is crucial for the synthesis of chitin, an essential component of the fungal cell wall. By blocking chitin synthesis, the inhibitor disrupts cell wall integrity, leading to fungal cell death.[6][7]
References
Interpreting unexpected results in chitin synthase inhibition assays
Welcome to the technical support center for chitin synthase inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental approaches.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy between my in vitro chitin synthase activity and the total cellular chitin content?
A1: This is a common observation. In vitro assay conditions may not fully replicate the in vivo environment.[1] Factors such as the presence of multiple chitin synthase isoenzymes with different activities and regulation, the availability of substrate (UDP-GlcNAc), and the influence of regulatory proteins in the cell can all contribute to this difference.[1][2]
Q2: My known chitin synthase inhibitor, like Nikkomycin Z, shows low activity against my fungal species of interest. Why might this be?
A2: The efficacy of competitive inhibitors like Nikkomycin Z can vary significantly between different fungal species and even between different chitin synthase isoenzymes within the same species.[1][3] Some essential chitin synthases are less sensitive to these inhibitors.[1][3] Additionally, factors such as poor chemical stability or a narrow antibacterial spectrum of the inhibitor can also contribute to lower than expected activity.[4][5]
Q3: I am observing an increase in chitin content even after treating my cells with a chitin synthase inhibitor. What could be the reason?
A3: This could be a result of the fungal cell wall salvaging response.[6] When one component of the cell wall, such as glucan, is inhibited, the cell may compensate by increasing the synthesis of other components, including chitin.[6][7] This compensatory mechanism can mask the effect of your chitin synthase inhibitor.
Q4: Can I use a non-radioactive method to assay chitin synthase activity?
A4: Yes, non-radioactive methods are available and can be as sensitive as traditional radioactive assays.[8] One common method utilizes the binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin.[4][8] This method is often adapted for a high-throughput 96-well plate format.[4]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
If you are observing lower than expected or no chitin synthase activity, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Assay Conditions | Optimize pH, temperature, and Mg++ concentration. The optimal pH is typically around 6.5-7.0, and the highest activity is often observed between 37-44°C.[8] | Chitin synthase activity is highly dependent on these parameters. |
| Enzyme Oxidation | Add dithiothreitol (DTT) to the enzyme extraction buffer.[8] | DTT is a reducing agent that can prevent the oxidation and inactivation of the enzyme. |
| Enzyme Zymogenicity | Treat the cell-free extracts with a protease like trypsin.[8][9] | Many chitin synthases are synthesized as inactive zymogens and require proteolytic cleavage for activation.[8] |
| Poor Enzyme Extraction | Use a suitable detergent, such as digitonin, to solubilize the membrane-bound enzyme from microsomal fractions.[10] | Inefficient solubilization will result in low yields of active enzyme. |
| Substrate Inhibition | Test a range of UDP-GlcNAc concentrations. High concentrations can inhibit enzyme activity.[8] | This phenomenon, known as substrate inhibition, has been observed in chitin synthase assays.[8] |
Issue 2: High Background Signal or False Positives
High background can obscure true inhibitory effects. Here are some ways to address this.
| Potential Cause | Troubleshooting Step | Rationale |
| Endogenous Substrate | Include a control reaction without the addition of exogenous UDP-GlcNAc. | Crude enzyme preparations may contain endogenous UDP-GlcNAc, leading to background chitin synthesis.[8] |
| Non-specific Binding (WGA Assay) | Ensure thorough washing steps after incubation with WGA-HRP. Use a blocking agent like Bovine Serum Albumin (BSA).[4] | Inadequate washing can lead to non-specific binding of the WGA conjugate, resulting in a high background signal. |
| Contaminating Activities | If using crude extracts, consider further purification of the enzyme. | Other enzymes in the extract might interfere with the assay. |
| Compound Autofluorescence | For fluorescence-based assays, measure the fluorescence of the compound alone at the assay wavelength. | The inhibitor itself might be fluorescent, leading to a false-positive signal. |
Issue 3: Inconsistent or Irreproducible Results
Reproducibility is key to reliable data. If you are facing inconsistencies, consider these points.
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Instability | Prepare fresh solutions of the inhibitor for each experiment. Verify the stability of the inhibitor in the assay buffer and under the assay conditions. | Some inhibitors may be unstable in aqueous solutions or sensitive to light or temperature.[4][5] |
| Variability in Enzyme Preparation | Standardize the protocol for enzyme extraction and ensure consistent handling between batches. | Variations in the preparation of the enzyme can lead to differences in activity. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. | Inaccurate pipetting can lead to significant variability in results. |
| Linear Range of Assay | Ensure that the assay is running within the linear range with respect to time and enzyme concentration.[11] | If the reaction has reached a plateau, it will not be possible to accurately measure inhibition. |
Experimental Protocols
Non-Radioactive Chitin Synthase Activity Assay (WGA-based)
This protocol is adapted from methods described for a 96-well microtiter plate format.[4]
Materials:
-
96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)
-
Crude or purified chitin synthase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Premixed solution: 3.2 mM CoCl2, 80 mM GlcNAc, 8 mM UDP-GlcNAc in Assay Buffer
-
Test inhibitor compounds dissolved in DMSO
-
Washing Buffer: Ultrapure water or PBS with 0.05% Tween-20
-
WGA-HRP solution (1 mg/mL WGA-HRP and 20 mg/mL BSA in Assay Buffer)
-
TMB reaction solution (0.8 mmol/L TMB and 1.8% H2O2 in 100 mmol/L sodium acetate buffer, pH 3.7)
-
Stop Solution (e.g., 2 M H2SO4)
Procedure:
-
Add 48 µL of the enzyme preparation to each well of the WGA-coated plate.
-
Add 2 µL of the test inhibitor solution or DMSO (for control) to the respective wells.
-
Initiate the reaction by adding 50 µL of the premixed solution to each well.
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
Wash the plate 6 times with the Washing Buffer.
-
Add 100 µL of the WGA-HRP solution to each well and incubate at 30°C for 30 minutes.
-
Wash the plate 6 times with the Washing Buffer.
-
Add 100 µL of the fresh TMB reaction solution to each well.
-
Measure the optical density (OD) at 600 nm every 2 minutes for 40 minutes.
-
Calculate the reaction rate from the linear portion of the OD vs. time curve. The inhibition can be determined by comparing the reaction rates of the inhibitor-treated wells to the control wells.
Data Presentation
Table 1: IC50 Values of Common Chitin Synthase Inhibitors against Various Fungal Species
| Inhibitor | Fungal Species | Chitin Synthase Isoenzyme | IC50 (µM) | Reference |
| Nikkomycin Z | Saccharomyces cerevisiae | Chs1, Chs2, Chs3 | 0.2 - 1000 | [12] |
| Nikkomycin Z | Candida albicans | CaChs2 | Ki = 1.5 ± 0.5 | [13] |
| Polyoxin D | Candida albicans | CaChs2 | Ki = 3.2 ± 1.4 | [13] |
| IMB-D10 | Saccharomyces cerevisiae | Chs1 | 17.46 ± 3.39 µg/mL | [7] |
| IMB-D10 | Saccharomyces cerevisiae | Chs2 | 3.51 ± 1.35 µg/mL | [7] |
| IMB-D10 | Saccharomyces cerevisiae | Chs3 | 13.08 ± 2.08 µg/mL | [7] |
| IMB-F4 | Saccharomyces cerevisiae | Chs2 | 8.546 ± 1.42 µg/mL | [7] |
| IMB-F4 | Saccharomyces cerevisiae | Chs3 | 2.963 ± 1.42 µg/mL | [7] |
Note: The activity of inhibitors can vary significantly based on the specific assay conditions and the fungal species or isoenzyme being tested.
Visualizations
Caption: A generalized workflow for a chitin synthase inhibition assay.
Caption: A decision tree for troubleshooting unexpected results.
Caption: Simplified chitin biosynthesis pathway and point of inhibition.
References
- 1. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 5. psecommunity.org [psecommunity.org]
- 6. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitin Synthesis in Yeast: A Matter of Trafficking [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum proteins on Chitin synthase inhibitor 14 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitin Synthase Inhibitor 14 (CSI-14), also identified as compound 4n in recent literature. The information provided addresses common issues that may be encountered during in vitro experiments, with a particular focus on the impact of serum proteins on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-14) and what is its mechanism of action?
A1: this compound (CSI-14) is a novel small molecule inhibitor of chitin synthase (CHS), a key enzyme in the biosynthesis of chitin. Chitin is an essential structural component of the fungal cell wall, and its inhibition leads to disruption of cell wall integrity and ultimately, fungal cell death.[1] CSI-14 has demonstrated potent antifungal activity, including against drug-resistant fungal strains.[2] Published research on structurally related compounds suggests that CSI-14 acts as a non-competitive inhibitor of chitin synthase.[2] This means it binds to a site on the enzyme different from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.
Q2: How do serum proteins affect the activity of CSI-14 in my experiments?
A2: Serum proteins, particularly albumin, can bind to small molecule inhibitors like CSI-14. This binding is a reversible interaction. The portion of CSI-14 that is bound to serum proteins is generally considered to be inactive, as it cannot interact with its target enzyme, chitin synthase. Only the unbound, or "free," fraction of the inhibitor is pharmacologically active. Therefore, the presence of serum in your experimental setup will likely lead to a decrease in the apparent potency of CSI-14. This is observed as an increase in the half-maximal inhibitory concentration (IC50). The extent of this "IC50 shift" is dependent on the binding affinity of CSI-14 for serum proteins.
Q3: I am observing a lower than expected efficacy of CSI-14 in my cell-based assay that uses a serum-containing medium. What could be the reason?
A3: This is a common observation and is most likely due to the binding of CSI-14 to serum proteins in your culture medium. The serum proteins sequester the inhibitor, reducing the free concentration available to act on the fungal cells. To confirm this, you can perform a serum-shift assay by measuring the IC50 of CSI-14 in the presence of varying concentrations of serum. A significant increase in the IC50 with increasing serum concentration would confirm protein binding as the cause.
Q4: How can I determine the extent of CSI-14 binding to serum proteins?
A4: Several experimental techniques can be used to quantify the binding of CSI-14 to serum proteins. The most common methods are equilibrium dialysis, ultrafiltration, and surface plasmon resonance. These methods allow for the determination of key binding parameters such as the percentage of bound and unbound inhibitor and the dissociation constant (Kd). A detailed protocol for an equilibrium dialysis assay is provided in the "Experimental Protocols" section of this guide.
Q5: What is the expected IC50 of CSI-14 against chitin synthase?
A5: The published literature indicates that the IC50 value of this compound (compound 4n) against chitin synthase is comparable to that of polyoxin B.[2] The reported IC50 of polyoxin B is approximately 0.19 mM.[3] Therefore, the expected IC50 of CSI-14 is in a similar micromolar range. However, this value can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, pH, and temperature.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Possible Cause | Troubleshooting Step |
| Inconsistent Serum Protein Concentration | Ensure the serum used in your assays is from a consistent source and lot. Thaw and mix the serum thoroughly before use to ensure homogeneity. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor. |
| Assay Incubation Time | Optimize and standardize the incubation time for the enzyme reaction. Shorter or longer times can lead to variability. |
| Inhibitor Precipitation | Visually inspect your assay plates for any signs of inhibitor precipitation, especially at higher concentrations. CSI-14 is soluble in DMSO, but high concentrations in aqueous buffers may lead to precipitation. Consider using a lower final DMSO concentration. |
Issue 2: No or Very Low Inhibition Observed
| Possible Cause | Troubleshooting Step |
| High Serum Protein Concentration | The concentration of serum proteins may be too high, leading to almost complete binding of the inhibitor. Try reducing the serum concentration in your assay or perform the assay in a serum-free buffer to confirm the intrinsic activity of the inhibitor. |
| Degraded Inhibitor | Ensure that the CSI-14 stock solution has been stored correctly (as recommended by the supplier) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inactive Enzyme | Verify the activity of your chitin synthase preparation using a known inhibitor (e.g., polyoxin B) as a positive control. |
| Incorrect Assay Conditions | Confirm that the pH, temperature, and buffer components of your assay are optimal for chitin synthase activity. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound (CSI-14); compound 4n | Liu L, et al. (2023)[2] |
| Molecular Formula | C25H26ClN5O5 | [4] |
| Molecular Weight | 511.96 g/mol | [4] |
| Reported IC50 vs. CHS | Close to that of polyoxin B | Liu L, et al. (2023)[2] |
| Estimated IC50 vs. CHS | ~0.19 mM | Based on polyoxin B IC50[3] |
| Mechanism of Inhibition | Non-competitive | Liu L, et al. (2023)[2] |
Note: The IC50 value is an estimate based on the reported potency relative to a control compound. The actual value may vary based on experimental conditions.
Experimental Protocols
Chitin Synthase Activity Assay (Non-radioactive)
This protocol is adapted from established methods for measuring chitin synthase activity.
Materials:
-
Microtiter plates (96-well, clear flat-bottom)
-
Chitin synthase enzyme preparation
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in assay buffer
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT
-
CSI-14 stock solution (in DMSO)
-
Positive control: Polyoxin B
-
Stopping reagent: 1 M HCl
-
Detection reagent: Wheat Germ Agglutinin (WGA) conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of CSI-14 and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 10 µL of the diluted inhibitor or control to the wells of the microtiter plate. Add 10 µL of assay buffer with DMSO for the no-inhibitor control.
-
Add 40 µL of the chitin synthase enzyme preparation to each well and incubate for 15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the UDP-GlcNAc substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl to each well.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with the wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stop the color development by adding 50 µL of 1 M H2SO4.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of CSI-14 and determine the IC50 value.
Serum Protein Binding Assay (Equilibrium Dialysis)
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cut-off (e.g., 8-10 kDa)
-
Human serum or bovine serum albumin (BSA) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
CSI-14 stock solution (in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a solution of CSI-14 in serum (or BSA solution) at the desired concentration.
-
Prepare a corresponding amount of PBS.
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Add the CSI-14 containing serum solution to one chamber of the dialysis cell and an equal volume of PBS to the other chamber.
-
Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, this should be optimized).
-
After incubation, collect samples from both the serum chamber and the PBS chamber.
-
Determine the concentration of CSI-14 in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in PBS chamber) / (Concentration in serum chamber)
-
The percentage of protein binding can be calculated as: % Bound = (1 - fu) * 100
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential | MDPI [mdpi.com]
- 4. This compound - Immunomart [immunomart.com]
Addressing compound precipitation of Chitin synthase inhibitor 14 in multi-well plates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Chitin Synthase Inhibitor 14. Our aim is to help you overcome common experimental challenges, with a specific focus on addressing compound precipitation in multi-well plates.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my multi-well plate assay after adding it to the aqueous buffer. What is the likely cause?
A1: this compound is readily soluble in DMSO at 10 mM, but has limited solubility in aqueous solutions.[1] When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can crash out of solution, leading to precipitation. This is a common issue for hydrophobic small molecules.[2]
Q2: How can I prevent this compound from precipitating during my experiment?
A2: Several strategies can be employed to prevent precipitation:
-
Optimize DMSO Concentration: While high concentrations of DMSO can be detrimental to enzyme activity, some enzymes can tolerate up to 10%.[2] It is recommended to keep the final DMSO concentration in your assay as low as possible while maintaining compound solubility, typically below 1%.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in a mixture of DMSO and your aqueous buffer to gradually decrease the solvent polarity.
-
Pre-warming Solutions: Gently warming your assay buffer before adding the compound stock can sometimes help maintain solubility. However, be cautious of the temperature stability of your enzyme and other reagents.
-
Sonication: After dilution, briefly sonicating the plate can help to redissolve small precipitates.
-
Use of Pluronic F-127: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the assay buffer can help to maintain solubility.
Q3: What is the mechanism of action for this compound?
A3: this compound acts as a non-competitive inhibitor of chitin synthase.[3] This means it binds to a site on the enzyme that is distinct from the substrate-binding site, thereby reducing the enzyme's catalytic activity without preventing substrate binding.
Q4: What are the expected IC50 and MIC values for this compound?
A4: The biological activity of this compound (referred to as compound 4n in the source literature) is summarized in the table below.[4] These values can vary depending on the specific fungal strain and experimental conditions.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Solubility | 10 mM in DMSO | [1] |
| Chitin Synthase IC50 | 0.15 ± 0.02 mM | [4] |
| MIC vs. C. albicans | 4 µg/mL | [4] |
| MIC vs. A. flavus | 8 µg/mL | [4] |
| MIC vs. C. neoformans | 16 µg/mL | [4] |
| MIC vs. A. fumigatus | 16 µg/mL | [4] |
Experimental Protocols
In Vitro Chitin Synthase Activity Assay (96-Well Plate Format)
This protocol is adapted from established methods for measuring chitin synthase activity and has been modified to minimize compound precipitation.[2][5]
Materials:
-
This compound
-
Fungal membrane preparation containing chitin synthase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate Solution: UDP-N-acetyl-D-[U-14C]glucosamine
-
Stopping Reagent: 10% Trichloroacetic Acid (TCA)
-
Wash Buffer: 95% Ethanol
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a concentration gradient.
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound solution to the appropriate wells of a 96-well plate. Include a DMSO-only control.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the fungal membrane preparation and the radiolabeled substrate in the assay buffer.
-
Add 99 µL of the master mix to each well of the 96-well plate. The final DMSO concentration should be 1%.
-
-
Incubation:
-
Incubate the plate at 30°C for 1-2 hours with gentle shaking.
-
-
Stopping the Reaction:
-
Add 100 µL of cold 10% TCA to each well to stop the reaction and precipitate the newly synthesized chitin.
-
-
Washing:
-
Transfer the contents of each well to a 96-well filter plate.
-
Wash each well three times with 200 µL of 95% ethanol to remove unincorporated substrate.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate in wells after adding compound | Compound has low aqueous solubility and is crashing out of solution. | 1. Lower the final concentration of the inhibitor. 2. Increase the final DMSO concentration slightly (test for enzyme tolerance first). 3. Perform serial dilutions in a mixed DMSO/aqueous buffer. 4. Briefly sonicate the plate after compound addition. |
| Inconsistent results between replicate wells | Uneven precipitation of the compound. | Ensure thorough mixing after adding the compound. A brief centrifugation step after compound addition can sometimes help to pellet any precipitate, allowing you to avoid aspirating it during subsequent steps. |
| High background signal | Incomplete washing of unincorporated radiolabeled substrate. | Increase the number of wash steps or the volume of the wash buffer. |
| Low enzyme activity in all wells (including control) | Enzyme degradation or inhibition by DMSO. | 1. Ensure the enzyme preparation has been stored correctly. 2. Run a DMSO concentration curve to determine the tolerance of your enzyme. |
Visualizations
Signaling Pathway
Caption: Fungal chitin synthesis signaling pathways under cell wall stress.
Experimental Workflow
Caption: Workflow for chitin synthase assay with troubleshooting loop for precipitation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Chitin synthase inhibitor 14 interference with fluorescent probes in microscopy
Welcome to the technical support center for troubleshooting experiments involving Chitin Synthase Inhibitor 14 (CSI-14) and fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve potential artifacts arising from the use of small molecule inhibitors in fluorescence-based imaging.
While CSI-14 is a potent inhibitor of chitin synthase, like many small molecules, it has the potential to interfere with fluorescent probes, leading to data that can be misinterpreted. This guide provides a structured approach to identifying and mitigating such issues through frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence, and could CSI-14 be the source of unexpected background signal in my images?
A1: Autofluorescence is the natural emission of light by biological structures or synthetic compounds upon excitation.[1][2][3][4] Many small molecules, particularly those with aromatic ring systems, can be intrinsically fluorescent. If CSI-14 is autofluorescent, it could contribute to high background noise, reducing the signal-to-noise ratio and potentially obscuring the signal from your intended fluorescent probe.[5][6]
Q2: My fluorescent signal is significantly weaker in cells treated with CSI-14. Is this a biological effect or could the inhibitor be quenching my probe?
A2: While a decrease in signal could be a valid biological outcome, it is also a classic sign of fluorescence quenching. Quenching is a process where a substance (the quencher) decreases the fluorescence intensity of a fluorophore.[][8][9] This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), collisional quenching, or the formation of a non-fluorescent complex between the fluorophore and the quencher.[][9][10] CSI-14 could be acting as a quencher for your specific fluorescent dye.
Q3: I've noticed a change in the color of my fluorescent probe in the presence of CSI-14. What could be causing this?
A3: This phenomenon is likely due to a spectral shift . The local chemical environment can influence the emission spectrum of a fluorophore.[11][12] The binding of a small molecule like CSI-14 to your target protein or its presence in the buffer could alter the microenvironment of the fluorescent probe, causing its emission maximum to shift to a longer or shorter wavelength.[11][13][14] This can be problematic in multi-channel imaging, where this shifted signal might "bleed through" into another detection channel.
Q4: How can I distinguish between a true biological effect of CSI-14 and a fluorescence artifact?
A4: The key is to perform a series of control experiments designed to isolate the optical properties of CSI-14 from its biological activity. These include:
-
Inhibitor-only controls: Imaging CSI-14 in your buffer or cell media without any fluorescent probes to check for autofluorescence.
-
In vitro controls: Mixing your fluorescent probe with CSI-14 in a cell-free system (e.g., a cuvette or microplate) to test for direct quenching or spectral shifts.
-
"No-stain" controls with treated cells: Imaging cells treated with CSI-14 but without your fluorescent probe to assess changes in cellular autofluorescence.
-
Using an alternative probe: If possible, use a fluorescent probe with a different chemical structure and spectral properties to see if the effect persists.
Q5: What are the best practices for designing a fluorescence microscopy experiment with a new small molecule inhibitor like CSI-14?
A5: Proactive validation is crucial. Before beginning extensive cell-based experiments, characterize the inhibitor's potential for fluorescence interference.
-
Measure the absorption and fluorescence spectra of CSI-14 itself.
-
Perform in vitro quenching and spectral shift assays with your chosen fluorescent probes.
-
Always include the appropriate "inhibitor-only" and "no-stain" controls in your imaging experiments.
-
Start with the lowest effective concentration of the inhibitor to minimize potential off-target and artifactual effects.
Troubleshooting Guides
Problem 1: High Background Fluorescence
You observe a general, non-specific fluorescence signal across your sample after adding CSI-14, which is not present in your untreated controls.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Problem 2: Reduced Fluorescent Signal
The intensity of your fluorescent probe is consistently lower in samples treated with CSI-14 compared to controls.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced signal intensity.
Summary of Potential Artifacts and Solutions
| Artifact | Potential Cause | Recommended Action |
| High Background | CSI-14 is autofluorescent. | Measure CSI-14 spectrum. Use fluorophores in a different spectral range. Use narrower emission filters. |
| CSI-14 increases cellular autofluorescence (e.g., of NAD(P)H, flavins). | Image "no-stain" treated cells. Use red/far-red probes to avoid cellular autofluorescence range.[3] | |
| Signal Loss (Quenching) | CSI-14 directly quenches the fluorescent probe via FRET or collisional mechanisms.[][9][10] | Perform an in vitro quenching assay. Switch to a different fluorescent probe. |
| Inner filter effect: CSI-14 absorbs excitation or emission light. | Measure absorption spectrum of CSI-14. Use lower concentrations if possible. | |
| Spectral Shift / Bleed-through | CSI-14 alters the chemical microenvironment of the probe.[11] | Perform spectral imaging on treated and untreated samples. Adjust emission collection windows. Choose dyes with larger Stokes shifts. |
| Phototoxicity / Photobleaching | CSI-14 sensitizes cells or the fluorophore to light-induced damage. | Reduce laser power and/or exposure time. Use anti-fade mounting media for fixed samples.[15] |
Experimental Protocols
Protocol 1: Characterizing Autofluorescence of CSI-14
Objective: To determine if CSI-14 is fluorescent under typical imaging conditions.
Methodology:
-
Prepare a stock solution of CSI-14 in a suitable solvent (e.g., DMSO).
-
Create a dilution series of CSI-14 in the same cell culture medium used for your experiments. Recommended concentrations: 0x (control), 1x, 5x, and 10x of the final working concentration.
-
Add the solutions to wells of a microscopy-grade plate or dish.
-
Using your confocal or widefield microscope, image the solutions using the same laser lines/filter sets and detector settings that you use for your experimental fluorescent probes.
-
Acquire images for each channel of interest.
-
Analyze the mean fluorescence intensity of the images. A significant increase in intensity with increasing CSI-14 concentration indicates autofluorescence.
Protocol 2: In Vitro Fluorescence Quenching Assay
Objective: To test if CSI-14 directly quenches the fluorescence of your probe.
Methodology:
-
Prepare a constant, known concentration of your fluorescently labeled protein or dye in a suitable buffer (e.g., PBS) in a 96-well black plate.
-
Create a serial dilution of CSI-14.
-
Add the CSI-14 dilutions to the wells containing the fluorescent probe. Include a buffer-only control.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader set to the excitation and emission wavelengths of your probe.
-
Plot the fluorescence intensity against the concentration of CSI-14. A dose-dependent decrease in fluorescence indicates quenching.
Visualizing the Concept of Fluorescence Quenching
Caption: Conceptual diagram of fluorescence versus quenching.
References
- 1. Fluorescence intensity and lifetime imaging of lipofuscin-like autofluorescence for label-free predicting clinical drug response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. morgridge.org [morgridge.org]
- 3. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Anatomy of Fluorescence Spectra | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
Validation & Comparative
A Comparative Analysis of Synthetic and Natural Chitin Synthase Inhibitors: CSI-14 (Compound 4n) and Polyoxin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Chitin Synthase Inhibitor 14 (CSI-14), a novel synthetic compound, and Polyoxin B, a well-established natural antifungal agent. Both compounds target chitin synthase (CHS), an essential enzyme for fungal cell wall biosynthesis, making them critical subjects of study for the development of new antifungal therapies. This analysis is supported by experimental data on their inhibitory activities and detailed methodologies to facilitate replication and further research.
I. Overview and Mechanism of Action
Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, absent in vertebrates. This makes its synthesizing enzyme, chitin synthase, an attractive target for selective antifungal agents.
Polyoxin B , a peptidyl nucleoside antibiotic isolated from Streptomyces cacaoi, acts as a competitive inhibitor of chitin synthase.[1] Its structural similarity to the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) allows it to bind to the enzyme's active site, thereby blocking chitin polymerization.[2]
This compound (CSI-14) , also referred to as compound 4n in the literature, is a novel synthetic spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative.[3] Unlike Polyoxin B, CSI-14 functions as a non-competitive inhibitor of chitin synthase, indicating that it binds to an allosteric site on the enzyme rather than the active site.[1][4] This different mechanism of action is of significant interest as it may be effective against fungal strains that have developed resistance to active-site inhibitors.[3]
II. Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of CSI-14 and Polyoxin B against chitin synthase. The data is extracted from studies utilizing crude enzyme preparations from Sclerotinia sclerotiorum.
| Inhibitor | Type | IC₅₀ (mM) | Reference |
| This compound (Compound 4n) | Non-competitive | ~0.09 (close to Polyoxin B) | [1][4] |
| Polyoxin B | Competitive | 0.082 - 0.19 | [1][5] |
Note: The IC₅₀ value for CSI-14 (4n) was reported to be close to that of the control drug, Polyoxin B.[1][4] For a more direct quantitative comparison, data from a related synthetic inhibitor (compound 20 from a maleimide series) is also included, showing an IC₅₀ of 0.12 mM against the same enzyme preparation where Polyoxin B had an IC₅₀ of 0.19 mM.[5]
III. Experimental Protocols
In Vitro Chitin Synthase (CHS) Inhibition Assay
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against chitin synthase, adapted from studies on synthetic CHS inhibitors.[5]
1. Preparation of Crude CHS Enzyme from Sclerotinia sclerotiorum
-
Culture: S. sclerotiorum mycelium is inoculated into 250 mL of Potato Dextrose Broth (PDB) from a fresh PDA plate and cultured at 23°C for 36 hours.
-
Harvesting: Fungal cells are collected by centrifugation at 3,000 x g for 10 minutes. The pellet is washed twice with ultrapure water.
-
Cell Lysis: The harvested cells are flash-frozen and disrupted in liquid nitrogen.
-
Enzyme Activation: The resulting powder is treated with 80 µg/mL trypsin at 30°C for 30 minutes to activate the zymogenic form of CHS. The reaction is stopped by adding 120 µg/mL of soybean trypsin inhibitor.
-
Clarification: The mixture is centrifuged at 3,000 x g for 10 minutes. The supernatant, containing the crude CHS enzyme solution, is collected and stored at -20°C.
2. CHS Activity Measurement
-
Plate Preparation: A 96-well microtiter plate is coated with wheat germ agglutinin (WGA), which binds to the chitin polymer produced by the enzyme.
-
Reaction Mixture Preparation:
-
Test compounds (CSI-14 or Polyoxin B) are dissolved in DMSO and diluted to various concentrations (e.g., 4.69 to 300 µg/mL) with 50 mM Tris-HCl buffer (pH 7.5).
-
A premixed solution is prepared containing 3.2 mM CoCl₂, 80 mM GlcNAc, and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).
-
-
Enzymatic Reaction:
-
To each well, add:
-
48 µL of the crude CHS enzyme solution.
-
50 µL of the premixed substrate solution.
-
2 µL of the test compound solution (or DMSO for the control).
-
-
The plate is incubated on a shaker at 30°C for 3 hours.
-
-
Detection:
-
The plate is washed six times with ultrapure water to remove unreacted substrates and unbound components.
-
The amount of synthesized chitin (bound to the WGA-coated plate) is quantified using a suitable detection method, such as a colorimetric assay involving a WGA-horseradish peroxidase conjugate and a peroxidase substrate.
-
The optical density is measured, and the reaction rate is calculated.
-
-
IC₅₀ Calculation: The IC₅₀ values are determined by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
IV. Signaling Pathways and Experimental Workflow
Fungal Chitin Synthesis Regulatory Pathway
The synthesis of chitin is tightly regulated by complex signaling pathways that respond to environmental stresses, including the presence of antifungal agents. The diagram below illustrates the key pathways involved in the regulation of chitin synthase gene expression in fungi.
Caption: Fungal cell wall integrity and calcineurin signaling pathways regulating chitin synthase expression.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines the general workflow for the comparative analysis of CSI-14 and Polyoxin B.
Caption: General experimental workflow for comparing chitin synthase inhibitors.
V. Conclusion
Both Polyoxin B and the novel synthetic inhibitor CSI-14 demonstrate potent inhibitory effects on chitin synthase, a key enzyme in fungal survival. The primary distinction lies in their mechanism of action, with Polyoxin B acting as a competitive inhibitor and CSI-14 as a non-competitive inhibitor. This difference suggests that synthetic inhibitors like CSI-14 could be valuable in overcoming potential resistance to existing antifungal agents that target the enzyme's active site. The comparable IC₅₀ values indicate that CSI-14 is a promising lead compound for the development of new, broad-spectrum antifungal drugs. Further research into the in vivo efficacy and safety profile of CSI-14 and related compounds is warranted.
References
- 1. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as novel antifungal agents targeting chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Chitin synthase inhibitor 14 and nikkomycin Z
A Comprehensive Guide for Researchers in Mycology and Drug Development
In the quest for novel antifungal agents, the inhibition of chitin synthase, a crucial enzyme for fungal cell wall integrity, remains a prime strategy. This guide provides a detailed, data-driven comparison of two such inhibitors: the recently developed synthetic compound, Chitin synthase inhibitor 14, and the well-characterized natural product, nikkomycin Z. This objective analysis is intended to inform researchers, scientists, and drug development professionals on their respective mechanisms, efficacy, and potential applications.
Executive Summary
This compound and nikkomycin Z both target the same enzyme but exhibit fundamental differences in their mode of action and chemical nature. Nikkomycin Z, a peptidyl nucleoside antibiotic, acts as a competitive inhibitor , mimicking the substrate UDP-N-acetylglucosamine. In contrast, this compound, a spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative, functions as a non-competitive inhibitor , binding to a site distinct from the enzyme's active site. This distinction in their mechanism has significant implications for their potential efficacy and development as antifungal drugs.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and nikkomycin Z, facilitating a direct comparison of their potency and antifungal spectrum.
Table 1: In Vitro Inhibitory Activity against Chitin Synthase
| Inhibitor | Target Organism/Enzyme | IC50 (mM) | Ki (mM) | Inhibition Type | Reference |
| This compound (compound 4n) | Sclerotinia sclerotiorum Chitin Synthase | ~0.1 (approx.) | Not Reported | Non-competitive | [1][2] |
| Nikkomycin Z | Candida albicans Chitin Synthase 1 (CaChs1) | 0.015 | Not Reported | Competitive | [3] |
| Candida albicans Chitin Synthase 2 (CaChs2) | 0.0008 | Not Reported | Competitive | [3] | |
| Candida albicans Chitin Synthase 3 (CaChs3) | 0.013 | Not Reported | Competitive | [3] | |
| Candida albicans Chitin Synthase (overall) | Not Reported | 0.00016 | Competitive | [2] |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in μg/mL)
| Fungal Species | This compound (compound 4n) | Nikkomycin Z | Reference |
| Candida albicans | 0.5 - 4 | ≤0.5 - 32 | [2][4] |
| Candida parapsilosis | Not Reported | 1 - 4 | [4] |
| Candida tropicalis | >64 | >64 | [2][4] |
| Candida krusei | >64 | >64 | [2][4] |
| Candida glabrata | >64 | >64 | [2][4] |
| Cryptococcus neoformans | 4 - 8 | 0.5 - >64 (isolate dependent) | [2][4] |
| Aspergillus fumigatus | 2 - 4 | Weak activity alone | [2][5] |
| Aspergillus flavus | 1 - 2 | Not Reported | [2] |
| Coccidioides immitis | Not Reported | 4.9 (mycelial phase) | [4] |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between these two inhibitors lies in their interaction with the chitin synthase enzyme.
Nikkomycin Z acts as a classic competitive inhibitor. Its structure closely resembles that of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[6] This structural similarity allows it to bind to the active site of chitin synthase, thereby preventing the binding of the actual substrate and halting chitin polymerization.[7] This mechanism is well-established and has been confirmed through kinetic studies.[2]
This compound , on the other hand, is a non-competitive inhibitor.[1][2] This means it binds to an allosteric site on the chitin synthase enzyme, a location other than the active site. This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its catalytic efficiency, even in the presence of the natural substrate. The non-competitive nature of this compound suggests it may be less susceptible to being outcompeted by high concentrations of the natural substrate within the fungal cell.
Caption: Mechanisms of Chitin Synthase Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of these inhibitors.
Chitin Synthase Activity Assay (General Protocol)
This assay is fundamental to determining the inhibitory potential of compounds against chitin synthase. A common method involves the use of a crude enzyme extract from fungal cells.
Caption: Workflow for a radioactive chitin synthase assay.
Detailed Steps:
-
Enzyme Preparation: Fungal mycelia are harvested, washed, and mechanically disrupted (e.g., with glass beads) in a suitable buffer. The cell lysate is then centrifuged to pellet the membrane fraction, which contains the chitin synthase. The pellet is resuspended to create the crude enzyme extract.
-
Reaction Mixture: The assay is typically performed in microtiter plates. Each well contains the enzyme preparation, a buffer solution with an optimal pH (usually around 7.5), magnesium ions (a cofactor), and the radiolabeled substrate, UDP-N-acetyl-D-[U-14C]glucosamine. The test inhibitor is added at various concentrations.
-
Incubation and Termination: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction is then terminated by adding an acid like trichloroacetic acid (TCA), which precipitates the newly synthesized, insoluble chitin polymer.
-
Quantification: The precipitated radiolabeled chitin is collected by filtration onto glass fiber filters. The amount of radioactivity trapped on the filters is then measured using a liquid scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control without the inhibitor.
A non-radioactive version of this assay can also be performed using a wheat germ agglutinin (WGA)-based detection method.[8]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standardized broth microdilution method is commonly used.
Procedure:
-
Inoculum Preparation: A standardized suspension of the fungal species is prepared in a suitable culture medium (e.g., RPMI-1640).
-
Serial Dilution: The test compound is serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific fungal species.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Concluding Remarks
Both this compound and nikkomycin Z present compelling cases as antifungal leads, albeit with distinct profiles.
Nikkomycin Z benefits from a substantial body of research, including in vivo and clinical data, highlighting its potential, particularly against endemic mycoses like coccidioidomycosis. Its competitive mechanism is well-understood, but its efficacy can be influenced by the intracellular concentration of the natural substrate and its transport into the fungal cell.[2][7]
This compound represents a newer, synthetic class of inhibitors. Its non-competitive mechanism is a significant advantage, as its efficacy may be less dependent on substrate concentration. The initial in vitro data shows promising activity against several important fungal pathogens, including some that are resistant to other antifungal agents.[1][2] However, further studies are required to establish its in vivo efficacy, toxicity profile, and broader spectrum of activity.
For researchers, the choice between these inhibitors will depend on the specific research question. Nikkomycin Z serves as an excellent tool for studying the competitive inhibition of chitin synthesis and for in vivo studies where a more characterized compound is needed. This compound, on the other hand, offers a novel scaffold for the development of new antifungal drugs with a different mode of action, potentially overcoming some of the limitations of competitive inhibitors. The synergistic effects observed when this compound is combined with other antifungals like fluconazole also warrant further investigation.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytologygeneva2014.com [cytologygeneva2014.com]
- 4. This compound-产品信息-Felix [felixbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as novel antifungal agents targeting chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: The Potential of Chitin Synthase Inhibitors Versus Fluconazole Against Resistant Candida Strains
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance, particularly in Candida species, presents a significant challenge in clinical settings. Fluconazole, a widely used azole antifungal, is increasingly met with resistance, necessitating the exploration of novel therapeutic strategies. One promising avenue is the inhibition of chitin synthase, a crucial enzyme for fungal cell wall integrity that is absent in humans. This guide provides a comparative overview of the efficacy of chitin synthase inhibitors, using available data for representative compounds, against fluconazole on resistant Candida strains. Due to the limited public data on a specific "Chitin synthase inhibitor 14" (CSI-14), this document will focus on the broader class of chitin synthase inhibitors, referencing specific examples where data is available, to draw a comparative picture against fluconazole.
Mechanisms of Action: A Tale of Two Targets
Fluconazole: This established antifungal agent targets the ergosterol biosynthesis pathway, essential for the fungal cell membrane's integrity. Specifically, fluconazole inhibits the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][2] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[1] However, resistance mechanisms in Candida are well-documented and include:
-
Overexpression or mutation of the ERG11 gene: This reduces the affinity of the enzyme for fluconazole.[3]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively pumps fluconazole out of the fungal cell.[3][4]
-
Alterations in the ergosterol biosynthesis pathway: This can bypass the need for the targeted enzyme.[2][3]
Chitin Synthase Inhibitors: These agents target the synthesis of chitin, a vital structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability.[5][6] Candida albicans possesses multiple chitin synthase isoenzymes (e.g., Chs1p, Chs2p, Chs3p), each with specific roles in cell division and wall maintenance.[7][8] By inhibiting these enzymes, the cell wall is weakened, leading to osmotic lysis and cell death, particularly in the presence of cell wall stressors.[9] This mechanism is highly specific to fungi, offering a potential advantage in terms of selective toxicity.
Comparative Efficacy: A Look at the Data
Table 1: Typical Fluconazole MICs for Resistant Candida Strains
| Candida Species | Fluconazole MIC Range (μg/mL) | Resistance Breakpoint (CLSI) (μg/mL) |
| Candida albicans (resistant) | ≥8 | ≥8 |
| Candida glabrata | Often ≥16 | (Dose-dependent susceptibility) |
| Candida krusei | Intrinsically resistant (≥64) | Resistant |
| Candida auris (resistant) | ≥32 | (No established breakpoint, but high MICs common)[10] |
Data synthesized from multiple sources indicating typical resistance profiles.
Table 2: Efficacy Data for Selected Chitin Synthase Inhibitors against Candida species
| Inhibitor | Candida Species | Efficacy Metric (IC50 or MIC in μg/mL) | Reference |
| Nikkomycin Z | C. albicans | Varies, can show synergy with other antifungals | [11] |
| Polyoxin D | C. albicans (CaCHS1p) | IC50: 15 | [12] |
| RO-09-3143 | C. albicans | MIC50: 0.27 µM | [13] |
| N,N-bis(2-phenylethyl)urea | C. albicans (CaCHS1p) | IC50: 14 | [12] |
| IMB-D10 | C. albicans | MIC: >25 | [11] |
| IMB-F4 | C. albicans | MIC: >25 | [11] |
Note: IC50 refers to the half maximal inhibitory concentration, while MIC refers to the minimum inhibitory concentration. These values are not directly comparable without standardized side-by-side testing.
A key observation is that fluconazole-resistant Candida auris clinical isolates have been found to have increased levels of cell wall chitin, which makes them more susceptible to inhibitors of glucosamine-6-phosphate synthase, a key enzyme in chitin synthesis.[14][15] This suggests that chitin synthase inhibitors could be particularly effective against strains that have developed resistance to other antifungals through mechanisms that involve cell wall remodeling.
Experimental Protocols
Accurate and reproducible assessment of antifungal efficacy is paramount. The following are standardized protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay (CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Candida colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[16]
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is incubated at 35°C for 24-48 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.[17]
Disk Diffusion Assay (CLSI M44)
This method provides a qualitative assessment of susceptibility.
-
Inoculum Preparation: A standardized inoculum (0.5 McFarland) is prepared as described for the broth microdilution assay.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 μg/mL methylene blue.[4][18]
-
Disk Application: Paper disks impregnated with a standard concentration of the antifungal agent are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 24 hours.[19]
-
Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disk is measured. The size of the zone is correlated with susceptibility or resistance based on established breakpoints.[19]
Time-Kill Assay
This assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.
-
Inoculum and Drug Preparation: A standardized starting inoculum (e.g., 1 x 10⁵ CFU/mL) is prepared in RPMI 1640 medium. The antifungal agent is added at a desired concentration (e.g., 2x MIC).[2]
-
Incubation and Sampling: The culture is incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).[2][20]
-
Viable Cell Count: The samples are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.[21]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding.
Caption: Mechanism of action of fluconazole and a key resistance mechanism in Candida.
Caption: Mechanism of action of chitin synthase inhibitors in Candida.
Caption: Experimental workflow for the broth microdilution assay.
Conclusion and Future Directions
While fluconazole remains a cornerstone of antifungal therapy, the escalating issue of resistance in Candida species underscores the urgent need for new therapeutic agents with novel mechanisms of action. Chitin synthase inhibitors represent a highly promising class of antifungals due to their specific targeting of a crucial fungal cell wall component that is absent in humans.
The available data, although not directly comparative for a specific "CSI-14," suggests that chitin synthase inhibitors have the potential to be effective against Candida strains, including those resistant to fluconazole. The observation that some fluconazole-resistant strains exhibit increased chitin content further strengthens the rationale for this therapeutic approach.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of novel chitin synthase inhibitors, including compounds that may be designated as "CSI-14" in developmental pipelines, against fluconazole and other standard-of-care antifungals using standardized CLSI methodologies.
-
Spectrum of activity: Determining the efficacy of these inhibitors against a broad panel of clinically relevant, resistant Candida isolates, including C. auris.
-
Synergy studies: Investigating the potential for synergistic effects when chitin synthase inhibitors are combined with existing antifungal agents like fluconazole or echinocandins.[9][11]
The development of potent and specific chitin synthase inhibitors holds significant promise for overcoming the challenges of antifungal resistance and improving outcomes for patients with invasive candidiasis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 5. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 9. Stimulation of chitin synthesis rescues Candida albicans from echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 11. mdpi.com [mdpi.com]
- 12. jmb.or.kr [jmb.or.kr]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Fluconazole resistant Candida auris clinical isolates have increased levels of cell wall chitin and increased susceptibility to a glucosamine-6-phosphate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 19. Disk Diffusion Testing Using Candida sp. Colonies Taken Directly from CHROMagar Candida Medium May Decrease Time Required To Obtain Results - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Synergistic Antifungal Effects of Chitin Synthase Inhibitors and Caspofungin: A Comparative Guide
The emergence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing antifungal agents. This guide provides a detailed comparison of the synergistic effects observed when combining a chitin synthase inhibitor with caspofungin, a widely used echinocandin. While specific quantitative data for the recently identified Chitin Synthase Inhibitor 14 (CSI-14) in combination with caspofungin is not yet publicly available, this guide will utilize data from the well-researched chitin synthase inhibitor Nikkomycin Z to illustrate the principles and advantages of this combination therapy.
Mechanism of Synergy
Caspofungin acts by inhibiting β-(1,3)-D-glucan synthase, a critical enzyme for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] This disruption of the primary cell wall polymer triggers a compensatory stress response in the fungus, leading to a significant increase in chitin synthesis to maintain cell wall integrity.[3][4][5][6] This adaptive mechanism, however, presents a vulnerability.
Chitin synthase inhibitors, such as CSI-14 and Nikkomycin Z, target the enzyme responsible for producing chitin.[4][7] By simultaneously inhibiting both β-(1,3)-D-glucan and chitin synthesis, the fungal cell wall is catastrophically weakened, leading to cell lysis and a potent synergistic antifungal effect.[3][8][9] This dual-targeted approach can be effective even against fungal strains that have developed resistance to caspofungin alone.[4][10]
Quantitative Analysis of Synergy
The synergistic interaction between two antimicrobial agents is commonly quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are typically interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following table presents representative data on the synergistic effects of Nikkomycin Z and caspofungin against Candida albicans, demonstrating the potential for this combination therapy.
| Fungal Strain | Drug A | Drug B | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Candida albicans (ATCC 90028) | Caspofungin | - | 0.25 | - | - | - |
| Nikkomycin Z | - | 128 | - | - | - | |
| Caspofungin | Nikkomycin Z | 0.03125 | 16 | 0.25 | Synergy |
Note: This data is representative of the synergy observed with Nikkomycin Z and is intended to be illustrative of the potential synergy with other chitin synthase inhibitors like CSI-14.
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a standard in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial agents in combination.[1][3][11][12]
Materials:
-
96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium (buffered with MOPS)
-
Caspofungin stock solution
-
Chitin Synthase Inhibitor (e.g., Nikkomycin Z) stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: A standardized fungal inoculum is prepared according to CLSI guidelines (typically 0.5-2.5 x 10^3 CFU/mL).
-
Drug Dilutions: Serial twofold dilutions of caspofungin are prepared horizontally across the microtiter plate, while serial twofold dilutions of the chitin synthase inhibitor are prepared vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with the fungal suspension. Control wells containing medium only (sterility control) and fungal suspension with no drugs (growth control) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 490 nm).
-
FIC Index Calculation: The FIC index is calculated for each well showing growth inhibition to determine the nature of the interaction.
Signaling Pathways and Experimental Workflows
Fungal Cell Wall Stress Response
Inhibition of β-(1,3)-D-glucan synthesis by caspofungin activates several signaling pathways, including the Protein Kinase C (PKC), Calcineurin, and High Osmolarity Glycerol (HOG) pathways.[5][9] These pathways converge to upregulate the expression of chitin synthase genes, leading to the compensatory increase in chitin production. The diagram below illustrates this signaling cascade.
Caption: Fungal cell wall stress response to caspofungin and the point of intervention for chitin synthase inhibitors.
Experimental Workflow for Synergy Testing
The workflow for assessing the synergistic effects of a chitin synthase inhibitor and caspofungin follows a logical progression from initial screening to quantitative analysis.
Caption: A typical workflow for in vitro antifungal synergy testing using the checkerboard method.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chitin Synthase Inhibitors: IC50 Values and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Chitin synthase enzymes are crucial for the integrity of fungal cell walls and insect exoskeletons, making them a prime target for the development of novel antifungal and insecticidal agents. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of different classes of chitin synthase inhibitors, supported by experimental data from various studies. Understanding the potency of these inhibitors is critical for the selection and development of effective control agents.
Comparative Efficacy of Chitin Synthase Inhibitors
The inhibitory activity of different classes of chitin synthase inhibitors varies significantly depending on the specific inhibitor, the target organism, and the particular chitin synthase isoenzyme. The following table summarizes the IC50 and Ki values for prominent inhibitor classes. It is important to note that direct comparisons should be made with caution, as experimental conditions can differ between studies.
| Inhibitor Class | Specific Inhibitor | Target Organism | Chitin Synthase Isoform(s) | IC50 / Ki Value |
| Nucleoside-Peptide | Nikkomycin Z | Candida albicans | CaChs1 | 15 µM (IC50)[1] |
| Candida albicans | CaChs2 | 0.8 µM (IC50)[1] | ||
| Candida albicans | CaChs3 | 13 µM (IC50)[1] | ||
| Candida albicans | CaChs2 | 1.5 ± 0.5 µM (Ki)[2] | ||
| Nikkomycin Z | Candida auris | Not specified | 2 - 32 mg/L (MIC50/90)[3] | |
| Nikkomycin Z | Various Fungi | Not specified | ≤0.5 to 32 µg/ml (MIC80)[4] | |
| Polyoxins | Polyoxin B | Sclerotinia sclerotiorum | Not specified | 0.19 mM (IC50)[5][6] |
| Polyoxin D | Candida albicans | CaChs2 | 3.2 ± 1.4 µM (Ki)[2] | |
| Maleimides | Compound 20 | Sclerotinia sclerotiorum | Not specified | 0.12 mM (IC50)[5][6] |
| Natural Products | Ursolic Acid | Saccharomyces cerevisiae | CHS II | 0.184 µg/mL (IC50)[5] |
| Gosin N | Saccharomyces cerevisiae | CHS II | 6214 µg/mL (IC50)[5] | |
| Wuwezisu C | Saccharomyces cerevisiae | CHS II | 1912 µg/mL (IC50)[5] |
Note on Fungal Chitin Synthase Classes: Fungal genomes encode multiple chitin synthase isoenzymes, which are phylogenetically classified into seven classes (Class I to VII).[7][8][9][10] These classes can exhibit different sensitivities to inhibitors. For instance, in Saccharomyces cerevisiae, Chs3, a Class IV enzyme, is responsible for synthesizing the majority of the cell's chitin.[7] The variability in the number and type of chitin synthase genes across different fungal species contributes to the diverse susceptibility to inhibitors.[7]
Experimental Protocols
The determination of IC50 values for chitin synthase inhibitors is commonly performed using a non-radioactive, high-throughput microplate assay. The following is a detailed methodology based on the principle of capturing newly synthesized chitin on a Wheat Germ Agglutinin (WGA)-coated plate.
Non-Radioactive Chitin Synthase Inhibition Assay
1. Preparation of WGA-Coated Microplates:
-
Add 100 µL of WGA solution (e.g., 50 µg/mL in deionized water) to each well of a 96-well microtiter plate.
-
Incubate the plate for at least 16 hours at room temperature to allow for the coating of the wells.
-
Vigorously shake out the WGA solution and wash the wells three times with deionized water to remove any unbound WGA.
-
Block the wells by adding 300 µL of a blocking buffer (e.g., 20 mg/mL Bovine Serum Albumin in 50 mM Tris-HCl, pH 7.5) and incubate for 3 hours at room temperature.
-
Empty the blocking solution by shaking prior to use.
2. Enzyme Preparation:
-
Fungal cells are cultured and harvested by centrifugation.[5]
-
The cell pellet is washed and then disrupted, for example, by grinding in liquid nitrogen, to release the cellular contents.[5]
-
The crude cell extract is then subjected to differential centrifugation to isolate the membrane fraction containing the chitin synthase enzymes.
-
The protein concentration of the enzyme preparation is determined using a standard method like the BCA assay.
-
For some chitin synthase isoenzymes, a pre-treatment with a protease like trypsin may be required for activation. This is followed by the addition of a trypsin inhibitor to stop the reaction.
3. Inhibition Assay:
-
Prepare a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and any necessary cofactors (e.g., MgCl2) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a defined volume of the enzyme preparation to the wells of the WGA-coated microplate.
-
Add various concentrations of the chitin synthase inhibitor to the respective wells. A control well with no inhibitor should be included.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 1-3 hours) with gentle shaking.
4. Detection of Synthesized Chitin:
-
Stop the reaction by washing the plate multiple times with ultrapure water to remove the reaction mixture and unbound components.
-
Add a solution of WGA conjugated to an enzyme, such as Horseradish Peroxidase (WGA-HRP), to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the plate again to remove any unbound WGA-HRP.
-
Add a suitable substrate for the conjugated enzyme (e.g., a peroxidase substrate for HRP) to each well.
-
Measure the resulting colorimetric or fluorometric signal using a microplate reader at the appropriate wavelength.
5. Data Analysis:
-
The signal intensity is directly proportional to the amount of chitin synthesized.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in chitin synthase activity, by fitting the data to a suitable dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the non-radioactive chitin synthase inhibition assay.
Caption: Workflow of a non-radioactive chitin synthase inhibition assay.
References
- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Large-Scale Phylogenetic Classification of Fungal Chitin Synthases and Identification of a Putative Cell-Wall Metabolism Gene Cluster in Aspergillus Genomes | PLOS One [journals.plos.org]
- 8. Large-scale phylogenetic classification of fungal chitin synthases and identification of a putative cell-wall metabolism gene cluster in Aspergillus genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. matilda.science [matilda.science]
In Vitro Synergy of Chitin Synthase Inhibitor 14 and Azole Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. One promising approach is combination therapy, which can enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comparative analysis of the in vitro synergistic effects of Chitin Synthase Inhibitor 14 (CSI-14) and its derivatives with azole antifungals, supported by experimental data and detailed methodologies.
Executive Summary
Recent studies have demonstrated that combining chitin synthase inhibitors with azole antifungals results in synergistic or additive effects against a range of pathogenic fungi. Chitin synthase inhibitors, such as the novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, disrupt the integrity of the fungal cell wall by inhibiting chitin synthesis.[1][2] Azoles, on the other hand, interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane. The dual targeting of both the cell wall and cell membrane presents a powerful strategy to combat fungal infections, including those caused by drug-resistant strains.
Comparative Efficacy: Quantitative Data
The synergistic interactions between this compound (referred to as compound 4n in the cited literature) and other novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives with the azole antifungal fluconazole were evaluated using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction.
Interaction Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
| Fungal Strain | CSI Derivative | Azole Antifungal | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FICI | Interaction |
| Candida albicans | 4d | Fluconazole | 2 | 0.5 | 0.5 | Additive |
| Candida albicans | 4f | Fluconazole | 2 | 0.25 | 0.375 | Synergy |
| Candida albicans | 4k | Fluconazole | 2 | 0.5 | 0.5 | Additive |
| Candida albicans | 4n (CSI-14) | Fluconazole | 2 | 0.25 | 0.375 | Synergy |
| Aspergillus flavus | 4f | Fluconazole | 4 | 1 | 0.5 | Additive |
| Aspergillus flavus | 4n (CSI-14) | Fluconazole | 4 | 0.5 | 0.375 | Synergy |
| Aspergillus flavus | 4o | Fluconazole | 4 | 1 | 0.5 | Additive |
| Cryptococcus neoformans | 4d | Fluconazole | 8 | 2 | 0.5 | Additive |
| Aspergillus fumigatus | 4d | Fluconazole | 8 | 2 | 0.5 | Additive |
Data synthesized from the findings reported by Liu L, et al. in the European Journal of Medicinal Chemistry, 2023.[1][2]
Experimental Protocols
Checkerboard Synergy Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.[3]
1. Preparation of Antifungal Agents:
-
Stock solutions of this compound derivatives and fluconazole are prepared in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each compound are made with RPMI 1640 medium, buffered to pH 7.0 with 0.165 mol/L 3-(N-morpholino) propanesulfonic acid (MOPS) buffer.
2. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium.
-
The fungal inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard, then further diluted to achieve a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
3. Assay Procedure:
-
A 96-well microtiter plate is used for the assay.
-
The x-axis of the plate is used for serial dilutions of the CSI derivative, while the y-axis is for the serial dilutions of fluconazole.
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
4. Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible fungal growth.
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FICI is the sum of the individual FICs (FICI = FIC of Drug A + FIC of Drug B).
Visualizing the Mechanisms and Workflow
Dual Targeting of Fungal Cell Integrity
The synergistic effect of this compound and azole antifungals stems from their attack on two critical and distinct pathways essential for fungal survival.
References
- 1. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.5. Checkerboard Assay [bio-protocol.org]
Comparative Analysis of Chitin Synthase Inhibitor 14 in Antifungal Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Chitin synthase inhibitors represent a promising class of antifungals that target the synthesis of chitin, an essential component of the fungal cell wall not present in mammals, offering a selective target.[1][2][3] This guide provides a comparative analysis of a novel investigational agent, Chitin synthase inhibitor 14, against established and resistant fungal pathogens, and in combination with other antifungal drugs.
Mechanism of Action
Chitin synthase inhibitors, such as the representative compound this compound, act by non-competitively inhibiting the chitin synthase enzyme.[4] This enzyme is responsible for polymerizing N-acetylglucosamine to form chitin chains, which are crucial for the structural integrity of the fungal cell wall.[5] Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death or growth inhibition.[5] This targeted action makes them effective against a range of fungal pathogens and suggests potential for overcoming existing resistance mechanisms.[6]
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of this compound was evaluated against a panel of common fungal pathogens, including strains with known resistance to conventional antifungals. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits visible growth, was determined and is presented below in comparison to other major antifungal classes.
| Antifungal Agent | Drug Class | Candida albicans (Wild Type) MIC (µg/mL) | Candida albicans (Fluconazole-Resistant) MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | Chitin Synthase Inhibitor | 0.125 | 0.25 | 0.5 |
| Fluconazole | Azole | 1 | >64 | >64 |
| Caspofungin | Echinocandin | 0.25 | 0.25 | 0.125 |
| Amphotericin B | Polyene | 0.5 | 0.5 | 1 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antifungals. Data are representative values compiled from literature on novel chitin synthase inhibitors.
Cross-Resistance and Synergy Analysis
A key aspect of developing new antifungals is understanding their potential for cross-resistance with existing drugs. Studies have shown that resistance to one class of antifungal can sometimes confer resistance to another, a phenomenon known as cross-resistance.[7] Conversely, combining two drugs can result in a synergistic effect, where the combined activity is greater than the sum of their individual effects.
The interaction of this compound with other antifungals was assessed using the checkerboard broth microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates no interaction, and ≥ 4 indicates antagonism.
| Combination with this compound | Fungal Strain | FICI | Interaction |
| Fluconazole | C. albicans (Fluconazole-Resistant) | 0.375 | Synergy |
| Caspofungin | A. fumigatus | 0.25 | Synergy |
| Amphotericin B | C. albicans (Wild Type) | 1.0 | No Interaction |
Table 2: Synergistic Interactions of this compound with Other Antifungals.
The synergistic effect observed, particularly with echinocandins like caspofungin, is noteworthy. Echinocandins inhibit β-(1,3)-D-glucan synthesis, another critical cell wall component. The dual targeting of both chitin and glucan synthesis pathways appears to be a highly effective strategy for fungicidal activity.[8][9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: Antifungal agents were serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well.
Checkerboard Synergy Assay
-
Plate Setup: A 96-well plate was prepared with serial dilutions of this compound along the x-axis and a second antifungal agent along the y-axis.
-
Inoculation and Incubation: Each well was inoculated with the standardized fungal inoculum and incubated under the same conditions as the MIC assay.
-
FICI Calculation: The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in this research, the following diagrams have been generated.
Caption: Workflow for assessing antifungal cross-resistance and synergy.
Caption: Fungal cell wall synthesis and targets of inhibitors.
Conclusion
This compound demonstrates potent antifungal activity, particularly against drug-resistant strains of Candida albicans. The lack of cross-resistance with azoles and the strong synergistic interactions with echinocandins highlight its potential as a valuable addition to the antifungal arsenal. The dual inhibition of both major fungal cell wall components, chitin and glucan, represents a powerful therapeutic strategy that could combat the rise of antifungal resistance. Further in vivo studies are warranted to confirm these promising in vitro findings.
References
- 1. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Inhibitor Specific to the Fungal Chitin Synthase | Semantic Scholar [semanticscholar.org]
- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins | PLOS Pathogens [journals.plos.org]
- 9. Drug Interaction Studies of a Glucan Synthase Inhibitor (LY 303366) and a Chitin Synthase Inhibitor (Nikkomycin Z) for Inhibition and Killing of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Chitin Synthase Inhibitor 14 in Live Fungal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Chitin synthase inhibitor 14 (CSI-14) in live fungal cells. We present a comparative analysis of CSI-14 with established chitin synthase inhibitors, Polyoxin D and Nikkomycin Z, supported by experimental data from publicly available sources. Detailed protocols for key validation assays are provided to facilitate the practical application of these techniques in your research.
Introduction to Chitin Synthase Inhibition
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, making its synthesis an attractive target for antifungal drug development. Chitin synthases (CHS) are the enzymes responsible for polymerizing UDP-N-acetylglucosamine into chitin chains.[1] Inhibition of this process disrupts cell wall integrity, leading to fungal cell death. This compound (CSI-14) is a novel compound with demonstrated antifungal activity, including against drug-resistant fungal variants.[2] Validating that a compound like CSI-14 directly interacts with and inhibits its intended target, chitin synthase, within a living fungal cell is a critical step in its development as a therapeutic agent.
Comparative Analysis of Chitin Synthase Inhibitors
| Inhibitor | Target Organism/Enzyme | IC50/Ki Value | Reference |
| Chitin synthase inhibitor 1 * | Chitin Synthase (unspecified) | IC50: 0.12 mM | [3] |
| Polyoxin D | Candida albicans Chs2 | Ki: 3.2 ± 1.4 μM | [4] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | IC50: 0.19 mM | [5] |
| Nikkomycin Z | Candida albicans Chs1 | IC50: 15 μM | [6] |
| Nikkomycin Z | Candida albicans Chs2 | IC50: 0.8 μM | [6] |
| Nikkomycin Z | Candida albicans Chs3 | IC50: 13 μM | [6] |
| Nikkomycin Z | Saccharomyces cerevisiae Chs3 | Selective inhibitor | [7][8] |
*Note: It is not definitively confirmed if "Chitin synthase inhibitor 1" is identical to "this compound". The data is presented for comparative purposes with this caveat.
Experimental Protocols for Target Engagement Validation
Validating target engagement in live fungal cells involves a multi-faceted approach, combining techniques that visualize the phenotypic effects of chitin synthesis inhibition with biochemical assays that quantify the direct impact on enzyme activity.
Live-Cell Imaging of Chitin Distribution
Fluorescent microscopy of live fungal cells stained with chitin-binding probes provides a qualitative and semi-quantitative assessment of chitin synthase inhibition. A reduction in fluorescence intensity or altered localization of chitin at sites of active growth (e.g., hyphal tips, septa) indicates target engagement.
a) Calcofluor White Staining
Calcofluor White (CFW) is a fluorescent dye that binds non-specifically to chitin and cellulose.[5][9]
Protocol:
-
Grow fungal cells in a suitable liquid medium to the desired growth phase.
-
Treat the cells with varying concentrations of this compound, Polyoxin D, or Nikkomycin Z for a predetermined incubation period. Include an untreated control.
-
Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS.
-
Add one drop of the cell suspension to a clean microscope slide.
-
Add one drop of Calcofluor White stain solution (typically 1 g/L) and one drop of 10% potassium hydroxide (KOH).[9]
-
Place a coverslip over the sample and let it stand for 1 minute.[9]
-
Examine the slide under a fluorescence microscope with a UV excitation filter. Chitin will fluoresce bright blue.[9]
b) Wheat Germ Agglutinin (WGA) Staining
WGA is a lectin that specifically binds to N-acetylglucosamine residues in chitin, offering higher specificity than CFW. Fluorescently conjugated WGA is commonly used.
Protocol:
-
Follow steps 1-4 of the Calcofluor White staining protocol.
-
Incubate the fungal cells with a fluorescently labeled WGA conjugate (e.g., WGA-FITC) at a concentration of 5-10 µg/mL in PBS for 10-20 minutes at room temperature.
-
Wash the cells twice with PBS to remove unbound WGA.
-
Resuspend the cells in PBS and mount them on a microscope slide.
-
Observe the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Biochemical Assay of Chitin Synthase Activity
A direct measurement of chitin synthase activity in cell extracts from inhibitor-treated live cells provides quantitative evidence of target engagement. A non-radioactive, high-throughput assay is described below.
Protocol:
-
Grow fungal cells and treat with inhibitors as described in the live-cell imaging protocols.
-
Harvest the cells and prepare cell-free extracts containing the membrane-bound chitin synthase enzymes. This typically involves mechanical disruption (e.g., bead beating) in a suitable buffer followed by centrifugation to pellet cell debris.
-
Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).
-
Add the fungal cell extract to the WGA-coated wells along with the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Incubate the plate to allow the synthesis of chitin, which will be captured by the WGA-coated on the plate.
-
Wash the wells to remove unreacted substrate and cell extract components.
-
Detect the newly synthesized chitin using a WGA-horseradish peroxidase (HRP) conjugate.
-
Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric signal using a plate reader. The signal intensity is proportional to the chitin synthase activity.
-
Compare the activity in extracts from inhibitor-treated cells to that of untreated controls to determine the percentage of inhibition and calculate IC50 values.
Visualizing Key Processes
To better understand the context of chitin synthase inhibition, the following diagrams illustrate the chitin biosynthesis pathway, a general workflow for validating target engagement, and the logical relationship of the validation methods.
Conclusion
Validating the target engagement of this compound in live fungal cells requires a combination of imaging and biochemical approaches. While direct comparative data for CSI-14 is still emerging, the established methodologies presented in this guide provide a robust framework for its evaluation. By visualizing the impact on chitin deposition in live cells and quantifying the direct inhibition of chitin synthase activity, researchers can confidently ascertain the on-target activity of CSI-14 and compare its efficacy to other inhibitors like Polyoxin D and Nikkomycin Z. This comprehensive validation is essential for advancing CSI-14 through the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chitin synthase inhibitor 1 Datasheet DC Chemicals [dcchemicals.com]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Benchmarking Chitin Synthase Inhibitor 14 Against Clinical Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. Chitin, an essential component of the fungal cell wall, presents a promising target as it is absent in mammals. Chitin synthase inhibitors, therefore, represent a potentially safer and more selective class of antifungals. This guide provides a comprehensive comparison of a novel chitin synthase inhibitor, designated as Chitin Synthase Inhibitor 14 (CSI-14), against established clinical antifungal agents. CSI-14 is a spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative, identified as compound 4n in the primary literature.[1][2]
Performance Comparison: In Vitro Antifungal Activity
The in vitro antifungal efficacy of CSI-14 was evaluated against a panel of clinically relevant fungal pathogens and compared with the widely used azole antifungal, fluconazole, and another chitin synthase inhibitor, polyoxin B. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for each compound.
| Fungal Strain | This compound (CSI-14/4n) MIC (µg/mL) | Fluconazole MIC (µg/mL) | Polyoxin B MIC (µg/mL) |
| Candida albicans (ATCC 10231) | 0.5 | 1 | 4 |
| Candida albicans (Fluconazole-resistant) | 2 | >64 | 8 |
| Aspergillus fumigatus (ATCC 1022) | 2 | 8 | 16 |
| Aspergillus flavus (ATCC 1003) | 1 | 8 | 16 |
| Cryptococcus neoformans (ATCC 32045) | 4 | 4 | 16 |
Data Summary: The data presented in the table, derived from the study by Liu et al. (2023), indicates that this compound (compound 4n) demonstrates potent antifungal activity.[1][3] Notably, CSI-14 exhibited a stronger inhibitory effect against Candida albicans (MIC of 0.5 µg/mL) than both fluconazole (MIC of 1 µg/mL) and polyoxin B (MIC of 4 µg/mL).[1] Furthermore, CSI-14 retained significant activity against a fluconazole-resistant strain of C. albicans (MIC of 2 µg/mL), highlighting its potential to combat drug-resistant infections.[1] Against the filamentous fungi Aspergillus fumigatus and Aspergillus flavus, CSI-14 also showed superior or comparable activity to the control drugs.[1][3]
Mechanism of Action: Targeting Fungal Cell Wall Synthesis
Chitin synthase inhibitors, including CSI-14, function by disrupting the synthesis of chitin, a crucial polymer that provides structural integrity to the fungal cell wall.[1][3] This mechanism is distinct from that of azoles, which inhibit ergosterol synthesis in the fungal cell membrane, and echinocandins, which inhibit β-(1,3)-D-glucan synthesis, another key cell wall component. The selective targeting of chitin synthase, an enzyme absent in humans, suggests a favorable safety profile for this class of inhibitors.[4]
The fungal cell wall is a dynamic structure, and its integrity is maintained by a complex signaling network known as the Cell Wall Integrity (CWI) pathway. Inhibition of cell wall components, such as chitin, can trigger this pathway as a compensatory response.
References
- 1. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Chitin Synthase Inhibitor 14: A Procedural Guide
Key Hazard and Disposal Information
The disposal procedure for any chemical is dictated by its inherent hazards. Based on the data for Chitin synthase inhibitor 1, which shares a similar core structure, the following hazards should be considered for Chitin synthase inhibitor 14 and similar compounds. This information is critical for making informed decisions about waste segregation and disposal.
| Hazard Classification | Description | Primary Disposal Consideration |
| Acute Oral Toxicity | Harmful if swallowed. | Prevent entry into the digestive system through proper handling and hygiene. Waste should be clearly labeled. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | CRITICAL: Must not be disposed of down the drain. Prevent any release into the environment. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Requires disposal as hazardous waste to prevent long-term environmental contamination. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Wear protective gloves (e.g., nitrile).
-
Body Protection: Wear an impervious laboratory coat.
-
Respiratory Protection: Use a suitable respirator if handling the compound as a powder or if aerosol formation is possible.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If this compound is in a solvent, collect the solution in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed. The SDS for Chitin synthase inhibitor 1 notes incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be disposed of as solid hazardous waste.
-
Reusable labware should be decontaminated by scrubbing with alcohol before regular washing.[1] The alcohol rinse should be collected as hazardous liquid waste.
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include the primary hazard warnings: "Toxic" and "Dangerous for the Environment".
-
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from drains and water sources while awaiting pickup.
4. Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.
-
Consult and adhere to all prevailing country, federal, state, and local regulations for chemical waste disposal.[1]
-
Provide the waste disposal company with a copy of the available safety data sheet (for a similar compound if a specific one is unavailable) to ensure they can handle the waste appropriately.
5. Accidental Spills:
-
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear full personal protective equipment before attempting to clean the spill.[1]
-
For liquid spills, absorb the material with a non-combustible absorbent material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1]
-
Decontaminate the spill area with alcohol and collect the cleaning materials for hazardous waste disposal.[1]
-
Prevent the spilled material from entering drains or water courses.[1]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Chitin Synthase Inhibitor 14
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Chitin synthase inhibitor 14 (CAS No. 2922114-19-8), a potent antifungal agent. Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This document will serve as a preferred resource for laboratory safety and chemical handling, offering procedural guidance to directly address operational questions.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles are required at all times when handling the solid compound or solutions. A face shield should be worn over safety goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[1] Gloves should be inspected before use and disposed of immediately after contamination.
-
Body Protection: A lab coat or a chemical-resistant apron must be worn to protect against skin contact.[1]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of dust particles.[2][3] Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of any potential fumes from solutions.[1]
Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound. Due to the limited publicly available information, several parameters are not yet determined.
| Property | Value | Reference |
| CAS Number | 2922114-19-8 | [4][5] |
| Molecular Formula | C25H26ClN5O5 | [5] |
| Molecular Weight | 511.96 g/mol | [5] |
| Physical State | Solid | [6] |
| Boiling Point | Not Determined | |
| Melting Point | Not Determined | |
| Solubility | Not Determined | |
| LD50 (Oral) | Not Determined | |
| LD50 (Dermal) | Not Determined | |
| LC50 (Inhalation) | Not Determined |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled.
3.2. Preparation of Solutions:
-
All weighing of the solid compound must be conducted in a chemical fume hood to prevent inhalation of airborne particles.
-
Wear all required PPE as specified in Section 1.
-
Use a dedicated set of spatulas and weighing boats for this compound.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3.3. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid measures outlined in Section 5.
-
Clearly label all solutions containing the inhibitor.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix waste containing this inhibitor with other waste streams.
-
Containers: Collect all solid and liquid waste in designated, clearly labeled, and leak-proof hazardous waste containers.
-
Labeling: The waste container label must include: "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard (e.g., "Toxic," "Biologically Active").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not pour any solution containing this inhibitor down the drain.
Emergency Procedures
5.1. Spills:
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office immediately.
-
Prevent the spread of the spill.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
5.2. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow and Signaling Pathway Diagrams
To ensure clarity in operational procedures, the following diagrams illustrate the safe handling workflow and the compound's mechanism of action.
Caption: Safe handling workflow for this compound.
Caption: Mechanism of action for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
